D-87503
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl]-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMUCILEPVJXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800394-83-6 | |
| Record name | D-87503 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0800394836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-87503 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AED3R32X41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of D-87503
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503, also known as AEZS-136, is a potent, orally active, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) signaling pathways. Developed by Aeterna Zentaris, this dual-pathway inhibitor has demonstrated significant anti-proliferative and pro-apoptotic activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on downstream signaling, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's core functions.
Introduction
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades are two of the most frequently dysregulated pathways in human cancers, playing critical roles in cell proliferation, survival, and differentiation. The simultaneous inhibition of both pathways has emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-agent targeted therapies. This compound is a novel compound designed to concurrently inhibit key kinases in both of these critical pathways.
Molecular Targets and Potency
This compound functions as an ATP-competitive inhibitor of both PI3K and ERK kinases. In vitro kinase assays have established its potency against these targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 Value |
| PI3K | ~100 nM[1] |
| Erk1/2 | ~50 nM[1] |
These values indicate that this compound potently inhibits its target kinases at nanomolar concentrations.
Cellular Activity
The dual inhibitory action of this compound translates into effective anti-proliferative activity across a broad range of human tumor cell lines. The efficacy of this compound has been evaluated in over 40 different cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in Carcinoma Cell Lines
| Cell Lines | EC50 (Median) |
| BxPC3, Hct116, MDA-MB 468, MDA-MB-231 | 5 µM |
Mechanism of Action: Dual Signaling Inhibition
This compound exerts its anti-cancer effects by simultaneously blocking two major signaling pathways that are crucial for cancer cell growth and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and RSK1, leading to the suppression of signals that promote cell survival and proliferation.
Inhibition of the RAS/RAF/MEK/ERK Pathway
This compound also directly inhibits ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively). This blockade prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression, differentiation, and survival.
The concurrent inhibition of these pathways is particularly effective in cancers harboring mutations in genes like RAS, where both cascades are often hyperactivated. The combination of this compound with other agents, such as histone deacetylase (HDAC) inhibitors, has been shown to synergistically induce apoptosis, especially in cells with mutant Ras.[2]
Induction of Necroptotic Cell Death
In certain cancer cell types, such as Hodgkin lymphoma, dual inhibition of PI3K and ERK by AEZS-136 (this compound) has been shown to induce necroptotic cell death.[3] This form of programmed necrosis is triggered by mitochondrial dysfunction and the production of reactive oxygen species (ROS). The process is dependent on the activation of JNK, and can be blocked by the necroptosis inhibitor necrostatin-1.[3] This suggests that in some cellular contexts, this compound can activate alternative cell death pathways beyond apoptosis.
Experimental Protocols
The following sections outline the general methodologies employed to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 values of this compound against PI3K and Erk1/2.
Materials:
-
Recombinant human PI3K and Erk1/2 enzymes
-
ATP
-
Kinase-specific substrate (e.g., myelin basic protein for Erk2)
-
This compound at various concentrations
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the EC50 of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hct116, A549)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the EC50.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the inhibition of PI3K and ERK pathway signaling by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK1)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the changes in the phosphorylation status of downstream targets relative to their total protein levels.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo anti-tumor efficacy of AEZS-136 (this compound). In a mouse xenograft model using the human colon cancer cell line Hct116, oral administration of AEZS-136 resulted in a dose-dependent inhibition of tumor growth, with up to 74% reduction observed.[1] Similarly, in Hodgkin lymphoma xenografts, treatment with AEZS-136 led to a 70% inhibition of tumor growth and a significant increase in tumor necrosis.[3]
Conclusion
This compound (AEZS-136) is a potent dual inhibitor of the PI3K and ERK signaling pathways with significant anti-tumor activity in preclinical models. Its mechanism of action involves the simultaneous blockade of two key oncogenic pathways, leading to the inhibition of cell proliferation and the induction of cell death, including apoptosis and necroptosis. The data presented in this guide underscore the therapeutic potential of this dual-targeting strategy in oncology. Further research and clinical development will be crucial to fully elucidate the clinical utility of this compound in the treatment of various cancers.
References
D-87503: A Technical Guide to a Dual PI3K/ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503, also known as AEZS-136, is a potent, orally active small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK). Developed by Æterna Zentaris Inc., this compound has demonstrated significant anti-tumor activity in preclinical studies, targeting two of the most critical signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
This compound was identified through a proprietary compound library and high-throughput screening program at Æterna Zentaris. The rationale for its development was based on the well-established roles of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways in cancer. These pathways are frequently deregulated in various tumors due to genetic mutations or activation of upstream receptor tyrosine kinases.[1] Simultaneous inhibition of both pathways is a promising therapeutic strategy to overcome the resistance mechanisms that often arise when targeting a single pathway.[1]
Preclinical data presented in 2012 confirmed that AEZS-136 (this compound) selectively and concurrently inhibits the kinase activity of ERK1/2 and class I PI3Ks.[2] This dual inhibition enables the simultaneous blockade of the Raf-Mek-Erk and the PI3K-Akt signaling cascades, offering a potentially more effective anti-cancer approach.[2]
Chemical Synthesis
The chemical structure of this compound is 1-Allyl-3-[3-(4-hydroxy-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-thiourea, with the CAS number 800394-83-6. While a specific patent detailing the complete synthesis of this compound by Æterna Zentaris has not been publicly identified, a plausible synthetic route can be postulated based on established organic chemistry principles and literature precedents for the synthesis of similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the allylthiourea side chain.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for this compound.
Detailed Hypothetical Protocol:
-
Synthesis of 6-amino-3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazine: This intermediate could be synthesized through the condensation reaction of 2,3-diaminopyridine with p-hydroxyphenylglyoxal in a suitable solvent, such as ethanol, under reflux conditions.
-
Synthesis of this compound: The final compound can be obtained by the reaction of 6-amino-3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazine with allyl isothiocyanate. This reaction is a nucleophilic addition of the amino group to the isothiocyanate, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature or with gentle heating.[3][4]
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against both PI3K and ERK kinases, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Target | IC50 | Assay Type | Reference |
| ERK1/2 | ~ 50 nM | Kinase Assay | [1] |
| PI3K (Class I) | ~ 100 nM | Kinase Assay | [1] |
Studies have shown that this compound can inhibit the MAPK and PI3K pathways at concentrations between 5-10 μM in cell-based assays.[5] In preclinical models, AEZS-136 has shown dose-dependent inhibition of human colon tumor growth of up to 74% in a Hct116 mouse xenograft model.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking two major signaling pathways that are crucial for cancer cell growth and survival.
Caption: this compound dual inhibition of PI3K and ERK signaling pathways.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against ERK and PI3K kinases.
Methodology:
-
Recombinant human ERK1/2 and PI3Kα enzymes are used.
-
The assay is performed in a 96- or 384-well plate format.
-
The reaction mixture contains the enzyme, a specific substrate (e.g., myelin basic protein for ERK, phosphatidylinositol for PI3K), and ATP (radiolabeled or with a detection system like ADP-Glo).
-
This compound is added at various concentrations.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT or CellTiter-Glo)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for 72 hours.
-
For MTT assay, MTT reagent is added and incubated for 2-4 hours. The resulting formazan crystals are solubilized, and absorbance is measured.
-
For CellTiter-Glo assay, the reagent is added to measure cellular ATP levels, which correlate with cell viability. Luminescence is measured.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
Western Blot Analysis for Pathway Inhibition
Objective: To confirm the inhibition of ERK and PI3K pathways in cells treated with this compound.
Methodology:
-
Cancer cells are treated with this compound for a specified time (e.g., 1-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT, a downstream effector of PI3K), and total AKT. A loading control like GAPDH or β-actin is also used.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the changes in protein phosphorylation.
Caption: Western blot workflow for pathway inhibition analysis.
Conclusion
This compound (AEZS-136) is a promising dual PI3K/ERK inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting two key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The information and protocols provided in this guide are intended to facilitate further research into the synthesis, biological activity, and clinical potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
D-87503: A Technical Guide to a Dual PI3K/ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503 is a potent small molecule inhibitor targeting two critical oncogenic signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. By simultaneously blocking these cascades, this compound presents a promising therapeutic strategy to overcome the limitations of single-pathway inhibitors, such as feedback activation and crosstalk-mediated resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development of this and similar dual-inhibitor compounds.
Introduction
The PI3K/AKT/mTOR and ERK/MAPK signaling pathways are frequently dysregulated in a wide range of human cancers, playing pivotal roles in cell proliferation, survival, and differentiation.[1] The PI3K pathway is commonly activated through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, while the ERK pathway is often hyperactivated by mutations in RAS or BRAF genes.[2] Extensive crosstalk and feedback loops exist between these two pathways, often leading to compensatory activation when only one is inhibited, thereby limiting the efficacy of targeted therapies.[2][3] Dual inhibition of both PI3K and ERK pathways, therefore, represents a rational and potentially more effective anticancer strategy.[4]
This compound (also known as AEZS-136) has been identified as a dual inhibitor of PI3K and ERK.[4] This document serves as a technical resource, summarizing the available data on this compound and providing detailed methodologies for its characterization.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of key components in the PI3K and ERK signaling pathways.
PI3K/AKT/mTOR Pathway Inhibition
This compound targets the catalytic subunits of Class I PI3K. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of AKT activity leads to decreased phosphorylation and activation of numerous downstream targets, including mTOR, which ultimately results in reduced protein synthesis, cell growth, and survival. A key pharmacodynamic marker of this compound activity is the reduced phosphorylation of AKT and its downstream substrate, the ribosomal protein S6 kinase (RSK).[5]
ERK/MAPK Pathway Inhibition
Concurrently, this compound inhibits the activity of Extracellular signal-regulated kinase 2 (Erk2), a critical downstream kinase in the MAPK cascade. By inhibiting ERK, this compound blocks the phosphorylation of a multitude of nuclear and cytoplasmic substrates that are essential for cell cycle progression and proliferation. The inhibition of the downstream ERK substrate, RSK1, further demonstrates the on-target activity of this compound in this pathway.[5]
Figure 1: Simplified signaling pathways and points of inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Activity
| Target | IC50 | Notes |
| PI3K (unspecified isoforms) | 62 nM | [5] |
| Erk2 | 0.76 µM | [5] |
| PI3Kα | Data not available | |
| PI3Kβ | Data not available | |
| PI3Kδ | Data not available | |
| PI3Kγ | Data not available | |
| Erk1 | Data not available |
Table 2: Cellular Activity
| Cell Line | Cancer Type | EC50 | Notes |
| BxPC3 | Pancreatic Carcinoma | Median 5 µM | [5] |
| Hct116 | Colorectal Carcinoma | Median 5 µM | [5] |
| MDA-MB-468 | Breast Carcinoma | Median 5 µM | [5] |
| MDA-MB-231 | Breast Carcinoma | Median 5 µM | [5] |
| L-540 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |
| SUP-HD1 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |
| KM-H2 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |
| L-428 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |
Table 3: In Vivo Efficacy
| Tumor Model | Treatment | Outcome |
| Hodgkin Lymphoma Xenograft | This compound (AEZS-136) | 70% inhibition of tumor growth.[4] |
Experimental Protocols
This section provides detailed protocols for key experiments relevant to the characterization of this compound.
Biochemical Kinase Assays
Figure 2: Workflow for in vitro kinase assays.
4.1.1. PI3K Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme (e.g., p110α/p85α) with a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 µM ATP).
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Substrate Addition: Initiate the reaction by adding the lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
Lipid Extraction: Extract the radiolabeled lipids using a chloroform/methanol mixture.
-
Analysis: Separate the phosphorylated product (PIP3) from unreacted ATP and PIP2 using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the radiolabeled PIP3 using autoradiography and densitometry.
4.1.2. ERK Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine recombinant active ERK2 enzyme with a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µM ATP).
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate, such as Myelin Basic Protein (MBP), and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the phosphorylated MBP from other components by SDS-PAGE.
-
Quantification: Dry the gel and expose it to a phosphor screen or X-ray film to visualize and quantify the incorporated radioactivity.
Cellular Assays
4.2.1. Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., L-540, SUP-HD1, KM-H2, L-428) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
4.2.2. Western Blot Analysis of Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-RSK1, RSK1).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.2.4. Necroptosis Assay
-
Cell Treatment: Treat susceptible cell lines (e.g., L-540, SUP-HD1) with this compound, with or without a pan-caspase inhibitor (to block apoptosis) and a necroptosis inhibitor (e.g., necrostatin-1) as controls.
-
Cell Viability Assessment: Measure cell viability using an MTT or similar assay. A decrease in viability in the presence of a caspase inhibitor that is rescued by a necroptosis inhibitor is indicative of necroptosis.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key necroptosis markers, such as RIPK1, RIPK3, and MLKL.
In Vivo Xenograft Studies
Figure 3: General workflow for a Hodgkin lymphoma xenograft study.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of a Hodgkin lymphoma cell line (e.g., L-540 or SUP-HD1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., p-AKT, p-ERK).
Conclusion
This compound is a promising dual inhibitor of the PI3K and ERK signaling pathways with demonstrated biochemical, cellular, and in vivo anti-cancer activity. Its ability to concurrently block two major oncogenic pathways provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating a deeper understanding of this compound and aiding in the design of future studies. Further research is warranted to fully elucidate the isoform selectivity, pharmacokinetic properties, and full preclinical potential of this compound.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacodynamics of PI3K, MEK, and AKT inhibitors through isoform-specific measurements of MEK, ERK, AKT, and ribosomal protein S6 in needle biopsies. - ASCO [asco.org]
D-87503: A Comprehensive Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503, also known as AEZS-136, is a potent, orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. This document provides an in-depth technical overview of this compound, focusing on its target proteins, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This compound functions as a dual inhibitor, concurrently targeting the Phosphoinositide 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) pathways, two critical cascades frequently deregulated in cancer. This dual-targeting approach offers a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition.
Target Proteins and Inhibitory Activity
This compound selectively inhibits the kinase activity of ERK1/2 and Class I PI3Ks.[1] The inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC50) values.
| Target Protein | IC50 Value (nM) |
| Erk1/2 | ~50 |
| PI3K (Class I) | ~100 |
Table 1: In vitro inhibitory activity of this compound against its primary target proteins.[2]
The ATP-competitive mode of action for both Erk1/2 and PI3K suggests that this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates.[2] While specific Ki values have not been published, they can be estimated from the IC50 values using the Cheng-Prusoff equation, provided the ATP concentration and the Michaelis-Menten constant (Km) for ATP of the specific kinase are known.
Affected Signaling Pathways
This compound simultaneously targets two key signaling pathways implicated in cell proliferation, survival, and differentiation: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
By inhibiting both ERK and PI3K, this compound effectively blocks two major signaling hubs that drive tumor progression. This dual inhibition has been shown to be more effective than targeting either pathway alone, leading to synergistic anti-proliferative effects in various cancer cell lines.[2]
Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo experiments.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target proteins.
Methodology:
-
Reagents: Recombinant human ERK2 or PI3Kα enzyme, a specific peptide substrate, ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™), and a kinase assay buffer.
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
Western Blot Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the ERK and PI3K signaling pathways within cells treated with this compound.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-Akt) and total forms of these proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in vivo using xenograft models. In a study with Hodgkin lymphoma cell line xenografts in NOD/SCID mice, oral administration of AEZS-136 (30-60 mg/kg) resulted in a significant, dose-dependent inhibition of tumor growth, with up to 70% tumor growth inhibition observed. These findings highlight the potential of this compound as a therapeutic agent for cancers with activated PI3K and ERK pathways.
Conclusion
This compound (AEZS-136) is a promising dual inhibitor of the PI3K and ERK signaling pathways. Its ability to concurrently block these two critical oncogenic pathways provides a strong rationale for its further development as an anticancer therapeutic. The experimental protocols outlined in this document provide a framework for the continued investigation of this compound and other dual-pathway inhibitors in both academic and industrial research settings.
References
In Vitro Characterization of D-87503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503 is a potent, dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its inhibitory activity, effects on cancer cell lines, and the methodologies employed in its evaluation. The information is intended to serve as a detailed resource for researchers and drug development professionals investigating novel cancer therapeutics targeting these critical signaling cascades.
Introduction
The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many human cancers, making them prime targets for therapeutic intervention. This compound has been identified as a dual inhibitor, concurrently targeting key components of both pathways, offering a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition. This guide summarizes the key in vitro data for this compound and provides detailed experimental protocols to facilitate further research and development.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays, demonstrating its potency against its primary targets and its efficacy in inhibiting the growth of cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3K | 62 nM | |
| Erk2 | 0.76 µM | ||
| EC50 | BxPC3 (pancreatic) | Median 5 µM | |
| Hct116 (colorectal) | Median 5 µM | ||
| MDA-MB-468 (breast) | Median 5 µM | ||
| MDA-MB-231 (breast) | Median 5 µM | ||
| Inhibitory Concentration | HCT-116, A549, 786-0 | ~5-10 µM (for pathway inhibition) |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting two major signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial mediator of cell growth, proliferation, and survival. This compound's inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector. This, in turn, disrupts the signaling cascade that leads to cell survival and proliferation. The suppression of downstream substrates such as Akt and Rsk1 kinase has been observed in cellular assays.
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
MAPK/ERK Pathway Inhibition
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is critical for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division. This compound's inhibition of Erk2 blocks the phosphorylation of downstream targets, thereby arresting the signaling cascade that promotes cell proliferation.
Figure 2: MAPK/ERK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against PI3K and Erk2.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of PI3K and Erk2.
Materials:
-
Recombinant human PI3K and Erk2 enzymes
-
Appropriate kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 3: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability Assay (for EC50 Determination)
This protocol outlines a common method, the MTT assay, for determining the EC50 of this compound in carcinoma cell lines.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50%.
Materials:
-
Human carcinoma cell lines (e.g., BxPC3, Hct116, MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the PI3K and MAPK pathways by measuring the phosphorylation status of key downstream proteins.
Objective: To qualitatively or semi-quantitatively determine the inhibition of Akt and ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to assess the change in phosphorylation levels relative to total protein levels.
Conclusion
This compound demonstrates potent dual inhibitory activity against the PI3K and MAPK/ERK signaling pathways. The in vitro data presented in this guide highlight its potential as an anti-cancer agent. The detailed experimental protocols provided herein are intended to support further investigation into the mechanism of action and therapeutic potential of this compound and similar dual-pathway inhibitors.
Preclinical Profile of D-87503 (AEZS-136): A Dual PI3K/ERK Inhibitor for Hodgkin Lymphoma
An In-depth Technical Guide on the Core Preclinical Research Findings
Introduction
D-87503, also known as AEZS-136, is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are frequently hyperactivated in various malignancies, including Hodgkin Lymphoma (HL), making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. The data presented herein is primarily derived from the pivotal study by Locatelli et al., published in Scientific Reports in 2016, which elucidated the compound's potential as a therapeutic agent for Hodgkin Lymphoma.[1]
Core Mechanism of Action
This compound functions as a dual inhibitor of the PI3K/AKT and RAF/MEK/ERK signaling cascades.[1] In Hodgkin Lymphoma, these pathways are constitutively active and play a crucial role in promoting cell proliferation and survival. By simultaneously targeting both pathways, this compound offers a multi-pronged approach to disrupt the oncogenic signaling network within cancer cells.
Signaling Pathway Targeted by this compound
In Vitro Efficacy in Hodgkin Lymphoma Cell Lines
The in vitro activity of this compound was evaluated against a panel of human Hodgkin Lymphoma cell lines. The compound demonstrated significant anti-proliferative effects and induced a unique form of programmed cell death known as necroptosis.
Cell Proliferation Inhibition
This compound induced significant inhibition of cell proliferation in all tested Hodgkin Lymphoma cell lines: L-540, SUP-HD1, KM-H2, and L-428.[1]
| Cell Line | This compound (AEZS-136) Concentration | Proliferation Inhibition (%) |
| L-540 | 5 µM | Data not available in abstract |
| SUP-HD1 | 5 µM | Data not available in abstract |
| KM-H2 | 5 µM | Data not available in abstract |
| L-428 | 5 µM | Data not available in abstract |
| Quantitative data on the percentage of proliferation inhibition at specific concentrations were not available in the reviewed abstracts. The primary publication would contain this detailed information. |
Induction of Necroptotic Cell Death
A significant increase in necroptotic cell death was observed in the L-540 and SUP-HD1 cell lines following treatment with this compound.[1] This form of cell death was associated with mitochondrial dysfunction and the production of reactive oxygen species (ROS).[1] The induction of necroptosis was found to be dependent on the activation of JNK.[1] In contrast, the KM-H2 and L-428 cell lines were resistant to this compound-induced necroptosis.[1]
| Cell Line | This compound (AEZS-136) Induced Necroptosis |
| L-540 | Yes |
| SUP-HD1 | Yes |
| KM-H2 | No |
| L-428 | No |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound was assessed in a xenograft model of Hodgkin Lymphoma.
Xenograft Tumor Growth Inhibition
In vivo studies demonstrated that treatment with this compound resulted in a 70% inhibition of tumor growth .[1] Furthermore, a significant 10-fold increase in tumor necrosis was observed in the treated animals, corroborating the in vitro findings of induced necroptosis.[1]
| Animal Model | Treatment | Tumor Growth Inhibition (%) | Increase in Tumor Necrosis |
| Hodgkin Lymphoma Xenograft | This compound (AEZS-136) | 70 | 10-fold |
| Specific details of the animal model, dosing regimen, and treatment duration were not available in the reviewed abstracts and would be detailed in the full publication. |
Experimental Protocols
The following are generalized experimental protocols based on the information available in the study by Locatelli et al.[1] For precise details, the full publication should be consulted.
Cell Lines and Culture
Hodgkin Lymphoma cell lines (L-540, SUP-HD1, KM-H2, and L-428) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
Necroptosis Assay
The induction of necroptosis was likely assessed by flow cytometry using markers for cell death (e.g., Annexin V and Propidium Iodide) in the presence and absence of the necroptosis inhibitor, necrostatin-1.[1] Western blot analysis for key proteins in the necroptosis pathway (e.g., RIPK1, RIPK3, MLKL) would also be a standard method.
In Vivo Xenograft Study
Conclusion
The preclinical data for this compound (AEZS-136) strongly support its development as a therapeutic agent for Hodgkin Lymphoma. Its dual inhibitory action on the PI3K and ERK pathways leads to significant anti-proliferative effects and the induction of necroptotic cell death in sensitive cell lines. The robust anti-tumor activity observed in vivo further underscores its potential. Further investigation, including detailed dose-response studies and combination therapy approaches, is warranted to fully elucidate the clinical potential of this compound. The findings also highlight the differential sensitivity of HL subtypes to this agent, suggesting that patient stratification based on the propensity to undergo necroptosis could be a viable clinical strategy.
References
D-87503: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-87503 is a potent small molecule inhibitor targeting two critical signaling pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[1][2] By dually targeting PI3K and ERK2, this compound presents a promising strategy to overcome resistance mechanisms that can arise from the activation of alternative signaling cascades when only a single pathway is inhibited.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data in various cancer cell lines, and detailed experimental protocols for its characterization in a research setting.
Mechanism of Action
This compound functions as a dual inhibitor of PI3K and ERK2.[1][2] The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated due to mutations in upstream components such as Ras.[4]
The activation of Ras can lead to the downstream activation of both the MAPK and PI3K pathways.[4] this compound's ability to simultaneously block both of these cascades makes it a valuable tool for studying cancers with Ras mutations. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]
Data Presentation
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against the target enzymes and the half-maximal effective concentration (EC50) in cancer cell lines are summarized below.
| Target/Cell Line | Cancer Type | IC50/EC50 Value | Reference |
| PI3K (enzymatic) | - | 62 nM | [1][2] |
| Erk2 (enzymatic) | - | 0.76 µM | [1][2] |
| BxPC3 | Pancreatic Carcinoma | Median EC50 5µM | [1] |
| Hct116 | Colorectal Carcinoma | Median EC50 5µM | [1] |
| MDA-MB-468 | Breast Carcinoma | Median EC50 5µM | [1] |
| MDA-MB-231 | Breast Carcinoma | Median EC50 5µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis for Pathway Inhibition
This protocol assesses the inhibition of PI3K and ERK pathway activity by measuring the phosphorylation status of key downstream proteins, such as Akt and ERK.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate to visualize protein bands.[5]
-
Mandatory Visualization
Caption: this compound dual inhibition of PI3K and ERK signaling pathways.
Caption: General experimental workflow for this compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Analysis of D-87503: A Dual PI3K/ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503 is a potent, small-molecule dual inhibitor targeting two key signaling pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This technical guide provides a comprehensive structural and functional analysis of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the investigation and potential application of this and similar dual-inhibitor compounds.
Chemical and Structural Properties
This compound is a synthetic compound with the chemical formula C17H15N5OS and a molecular weight of 337.40 g/mol .[1][2] Its structure is characterized by a pyrido[2,3-b]pyrazin-6-yl]-thiourea core.
| Property | Value | Reference |
| CAS Number | 800394-83-6 | [2] |
| Molecular Formula | C17H15N5OS | [1][2] |
| Molecular Weight | 337.40 | [1] |
| IUPAC Name | 1-Allyl-3-[3-(4-hydroxy-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-thiourea | [1] |
| SMILES Code | S=C(NC1=CC=C2C(N=C(C3=CC=C(O)C=C3)C=N2)=N1)NCC=C | [1] |
| InChI Code | InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24) | [1] |
| InChI Key | YKMUCILEPVJXKD-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in DMSO | [2] |
Due to the proprietary nature of drug development, a specific, publicly available synthesis protocol for this compound is not available. However, the synthesis of structurally related N-phenyl-2-(phenyl-amino) acetamide derivatives often involves multi-step reactions, such as the Schotten-Baumann reaction, which includes the reaction of an acid chloride with an amine.
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor of the PI3K and ERK signaling pathways, both of which are critical for cell growth, proliferation, and survival.[3] The aberrant activation of these pathways is a common feature in many human cancers.[4] this compound exhibits potent inhibitory activity with an IC50 of 62 nM for PI3K and 0.76 µM for Erk2.[2][5]
The PI3K/Akt/mTOR pathway is a key regulator of cell metabolism, growth, and proliferation. The ERK/MAPK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The dual inhibition of both pathways by this compound is a promising strategy to overcome the drug resistance that can arise from the crosstalk and feedback loops between these two pathways.[4]
This compound dual inhibition of PI3K and ERK pathways.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines.
| Cell Line | Cancer Type | EC50 (Median) | Reference |
| BxPC3 | Pancreatic Carcinoma | ~5 µM | [2] |
| Hct116 | Colorectal Carcinoma | ~5 µM | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM | [2] |
Combination Therapy
The combination of this compound with other anti-cancer agents has shown synergistic effects. Notably, in combination with the histone deacetylase (HDAC) inhibitor romidepsin, this compound induced preferential apoptosis in cancer cells harboring Ras mutations.[3] This suggests a potential therapeutic strategy for treating Ras-mutant cancers, which are often resistant to conventional therapies.
Workflow for assessing this compound combination therapy.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (EC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and/or in combination with other drugs) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K and ERK signaling pathways in cancer. Its dual inhibitory mechanism provides a rational basis for its anti-proliferative effects and its potential for combination therapies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader class of dual PI3K/ERK inhibitors. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to fully elucidate its therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
D-87503: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-87503 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK), positioning it as a compound of significant interest in oncological research.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for the design and execution of preclinical and clinical studies. This document provides a comprehensive overview of the available data and outlines standard methodologies for determining the solubility and stability of this compound, tailored for a scientific audience.
Introduction
This compound targets two key signaling pathways, the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in various cancers.[2][3] By simultaneously inhibiting both PI3K and ERK, this compound has the potential to overcome resistance mechanisms that can arise when targeting a single pathway.[2] The efficacy and reliability of in vitro and in vivo studies involving this compound are intrinsically linked to its solubility in relevant biological media and its stability under experimental and storage conditions.
Solubility Data
Specific, publicly available quantitative solubility data for this compound is limited. However, based on its intended use in biological assays, it is anticipated to have sufficient solubility in common organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. The aqueous solubility of this compound, particularly in physiological buffers, is a critical parameter for assessing its behavior in biological systems.
General Solubility Profile
| Solvent | Expected Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | High | Preparation of concentrated stock solutions for in vitro assays. |
| Ethanol | Moderate to High | Alternative solvent for stock solution preparation. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | Critical for determining bioavailability and for use in cell-based assays. Solubility is expected to be pH-dependent. |
Note: The above table is a qualitative representation based on the typical properties of small molecule kinase inhibitors. Experimental determination is necessary for quantitative values.
Stability Data
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The stability of this compound in aqueous solutions is likely to be pH-dependent.
-
Light: Exposure to light, particularly UV, can cause photodegradation.
-
Oxidation: The molecular structure may be susceptible to oxidation.
Recommended Storage Conditions
| Form | Recommended Storage Temperature | Additional Notes |
| Solid (Powder) | -20°C | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 2-8°C (Short-term) | Prepare fresh for each experiment due to potential for degradation. |
Note: These are general recommendations. Formal stability studies are required to establish a definitive shelf-life.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be applied.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Accelerated Stability Study
Accelerated stability studies are used to predict the shelf-life of a compound under normal storage conditions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in the desired formulation and store them in appropriate containers.
-
Stress Conditions: Expose the samples to elevated temperature and humidity conditions (e.g., 40°C / 75% relative humidity).[4]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating HPLC method. The appearance of degradation products should be monitored.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a dual inhibitor of the PI3K and ERK signaling pathways. These pathways are critical for cell proliferation, survival, and growth.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Methodological & Application
Application Notes and Protocols for D-87503 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-87503 is a potent small molecule inhibitor that demonstrates dual specificity for key signaling proteins within the Phosphatidylinositol 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This compound's ability to simultaneously target both the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK signaling cascades makes it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in malignancies with mutations in genes such as RAS.[2]
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and HCC1806, where inhibitors of these pathways have shown relevance.[2]
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of PI3K and ERK2. This dual inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest and induction of caspase-dependent apoptosis in cancer cells.[2] The compound has been shown to be effective in inhibiting both the MAPK and PI3K pathways at concentrations in the range of 5-10 μM.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 (PI3K) | 62 nM | N/A (Biochemical Assay) | [1] |
| IC50 (Erk2) | 0.76 µM | N/A (Biochemical Assay) | [1] |
| EC50 | Median 5 µM | BxPC3, Hct116, MDA-MB-468, MDA-MB-231 | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits the PI3K and ERK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Cell Culture and Maintenance of MDA-MB-231 and HCC1806 Cells
Materials:
-
MDA-MB-231 or HCC1806 cells
-
DMEM (for MDA-MB-231) or RPMI-1640 (for HCC1806)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
Protocol:
-
Culture cells in a T75 flask with their respective complete growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for cell-based assays with this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at concentrations around the EC50 value (e.g., 2.5 µM, 5 µM, and 10 µM) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells can be determined.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis for Phospho-ERK and Phospho-AKT
Objective: To confirm the inhibitory effect of this compound on the ERK and PI3K signaling pathways.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 5 µM and 10 µM) for a short duration (e.g., 1-4 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K and ERK signaling pathways in cancer biology. The protocols outlined in these application notes provide a framework for studying the cellular effects of this dual inhibitor. Researchers should optimize the experimental conditions, such as drug concentration and incubation time, for their specific cell lines and research questions. Further experiments, such as in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for D-87503 In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-87503 is a small molecule inhibitor that targets two key signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy: the Phosphoinositide 3-kinase (PI3K) pathway and the Extracellular signal-regulated kinase (ERK) pathway. By dually inhibiting both PI3K and ERK, this compound presents a promising therapeutic strategy to overcome the compensatory signaling often observed when only one pathway is targeted. These application notes provide an overview of the mechanism of action of this compound and a generalized protocol for its evaluation in in vivo cancer models.
Mechanism of Action
This compound functions as a dual inhibitor of the PI3K and ERK signaling cascades.[1] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. In many cancers, these pathways are aberrantly activated, and there is significant crosstalk between them. Inhibition of one pathway can lead to the compensatory activation of the other, limiting the efficacy of single-agent therapies. This compound's ability to simultaneously block both pathways offers a potential advantage in overcoming this resistance mechanism.
Signaling Pathways
Below are diagrams illustrating the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, highlighting the points of inhibition by a dual PI3K/ERK inhibitor like this compound.
Quantitative Data from In Vivo Studies of Dual PI3K/ERK Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| VS-5584 + SCH772984 | Pancreatic Cancer (HPAC xenograft) | Mouse | Not Specified | 80% tumor growth inhibition on day 29 |
| Compound 32d | Colorectal Cancer (HCT-116 xenograft) | Nude Mouse | Not Specified | 51% tumor growth inhibitory rate |
| AEZS-136 | Hodgkin's Lymphoma (Xenograft) | Not Specified | Not Specified | 70% inhibition of tumor growth |
Note: The data presented above is for compounds with a similar mechanism of action to this compound and should be used for reference purposes only. Optimal dosing and efficacy for this compound would need to be determined through dedicated preclinical studies.
Experimental Protocol: Evaluation of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model. Specific parameters such as the cell line, mouse strain, and this compound formulation and dosage should be optimized for each specific study.
Objective:
To evaluate the efficacy of this compound in inhibiting tumor growth in a human cancer xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer)
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old
-
This compound (formulation to be determined based on solubility and stability)
-
Vehicle control (e.g., sterile PBS, DMSO/saline mixture)
-
Matrigel (optional, for co-injection with cells)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 106 cells/100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. The vehicle and concentration will depend on the compound's properties. A common approach for small molecules is to dissolve them in a solvent like DMSO and then dilute with saline or corn oil.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be established based on preliminary tolerability studies (e.g., daily, twice daily).
-
Administer the vehicle alone to the control group using the same route and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot to confirm target inhibition) and another portion fixed in formalin for histopathological analysis.
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Plot the mean tumor volume over time for both treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the groups.
Conclusion
This compound represents a promising anti-cancer agent due to its dual inhibition of the PI3K and ERK pathways. The provided protocols and information offer a foundation for researchers to design and execute in vivo studies to further investigate its therapeutic potential. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for D-87503 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-87503, also known as AEZS-136, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK). By targeting these two key signaling pathways, which are often dysregulated in cancer, this compound demonstrates significant potential as an anti-cancer therapeutic. Preclinical studies have shown its efficacy in inhibiting tumor growth and inducing necrosis in various cancer models. These application notes provide a summary of the available data on the use of this compound in animal studies, along with detailed protocols for its application in a research setting.
Data Presentation
The following table summarizes the available quantitative data from preclinical animal studies involving this compound (AEZS-136).
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Xenograft Mice | Hodgkin's Lymphoma | Not Specified | Not Specified | Not Specified | 70% inhibition of tumor growth; 10-fold increase in tumor necrosis[1] |
Note: Specific details regarding the dosage, administration route, and treatment schedule for the Hodgkin's lymphoma xenograft study were not available in the reviewed literature. Further investigation into the primary research article is required to obtain this information.
Signaling Pathway
This compound simultaneously inhibits the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK signaling pathways. This dual inhibition is crucial for overcoming the feedback loops and crosstalk between these pathways that can lead to resistance to single-agent therapies.
Figure 1: this compound dual inhibition of PI3K and ERK pathways.
Experimental Protocols
The following are generalized protocols for in vivo animal studies involving kinase inhibitors like this compound. These should be adapted based on the specific experimental design, animal model, and institutional guidelines.
General Workflow for In Vivo Efficacy Studies
Figure 2: General experimental workflow for in vivo studies.
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (AEZS-136)
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Human cancer cell line of interest
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel (optional)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The specific dosage and schedule will need to be determined based on preliminary studies or literature, as this information is not widely available for this compound.
-
-
Endpoint and Data Collection:
-
Continue treatment and monitoring until the pre-determined endpoint (e.g., tumor volume reaches a specific size in the control group, or after a set duration).
-
Euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Collect tissues for further analysis (e.g., histology, western blotting).
-
Discussion
The available data, although limited, suggests that this compound (AEZS-136) is a promising anti-cancer agent, particularly in cancers with activated PI3K and ERK pathways, such as Hodgkin's lymphoma. The 70% tumor growth inhibition observed in xenograft models is a strong indicator of its potential efficacy.[1]
For researchers planning to use this compound in animal studies, it is critical to perform dose-finding studies to determine the optimal therapeutic window for the specific cancer model being investigated. Pharmacokinetic and pharmacodynamic studies would also be beneficial to understand the drug's exposure and target engagement in vivo.
Given the dual-targeting mechanism of this compound, it may also be a valuable candidate for combination therapies. In vitro studies have shown that combining this compound with a histone deacetylase inhibitor can lead to increased apoptosis in cancer cells with RAS mutations.
Disclaimer: The information provided in these application notes is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for D-87503 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-87503 is a potent, cell-permeable small molecule that functions as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways.[1] It has demonstrated efficacy in inhibiting cancer cell proliferation by targeting key proteins in both the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[1][2] Specifically, this compound has been shown to inhibit PI3K with an IC50 of 62 nM and Erk2 with an IC50 of 0.76 µM.[2] Its ability to simultaneously block these two critical pathways makes it a valuable tool for cancer research and drug development. Proper preparation of a stock solution is the first and a critical step for ensuring accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 800394-83-6 | [2] |
| Molecular Weight | 337.4 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| IC50 (PI3K) | 62 nM | [2] |
| IC50 (Erk2) | 0.76 µM | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
-
Weighing:
-
Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.374 mg of this compound (Molecular Weight = 337.4 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 337.4 g/mol = 0.003374 g = 3.374 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
-
-
Working Solution Preparation:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use.
-
Note: The final concentration of DMSO in the experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
-
Mandatory Visualization
Signaling Pathway of this compound Inhibition
Caption: this compound dual inhibition of PI3K and ERK pathways.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for D-87503 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are frequently hyperactivated in TNBC, contributing to tumor growth, proliferation, and survival. D-87503 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK), targeting key nodes in these oncogenic pathways. These application notes provide a summary of the preclinical rationale and protocols for evaluating the efficacy of this compound in TNBC research models.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking two major signaling cascades implicated in TNBC pathogenesis. As a dual inhibitor, this compound targets:
-
PI3K: Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream effectors such as AKT and mTOR. This leads to decreased cell survival and proliferation.
-
ERK: Inhibition of ERK (a key component of the MAPK pathway) disrupts the transmission of mitogenic signals, resulting in cell cycle arrest and reduced cell growth.
The dual inhibition strategy is designed to overcome the compensatory signaling and crosstalk that can limit the efficacy of single-agent inhibitors targeting either pathway alone.
Data Presentation
In Vitro Efficacy of PI3K/ERK Pathway Inhibition in TNBC Cell Lines
While specific data for this compound in a broad panel of TNBC cell lines is not extensively published, the following table summarizes the efficacy of targeting the PI3K/Akt and ERK5 pathways with individual inhibitors, providing a rationale for the dual-inhibition approach.
| Cell Line | Inhibitor | Target | IC50 (µM) |
| MDA-MB-231 | Ipatasertib | Akt | 10.4[1] |
| XMD8-92 | ERK5 | 31.3[1] | |
| BT-549 | Ipatasertib | Akt | 8.1[1] |
| XMD8-92 | ERK5 | 44[1] | |
| MDA-MB-468 | Ipatasertib | Akt | 5.4[1] |
Note: The above data is for individual inhibitors of pathways targeted by this compound and serves as a reference for expected efficacy.
Signaling Pathway Diagram
Caption: this compound inhibits both PI3K and ERK signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.[1]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of PI3K and ERK Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the phosphorylation of key proteins in the PI3K and ERK pathways.
Materials:
-
TNBC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1 x 10⁶ to 5 x 10⁶ TNBC cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in TNBC.
References
Application Notes: The Role and Therapeutic Targeting of STAT3 in Pancreatic Cancer Models with the Novel Inhibitor STAT3-iX
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide array of human cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] In normal physiological conditions, STAT3 is transiently activated by cytokines and growth factors, playing a crucial role in cell proliferation, survival, and differentiation.[3] However, in pancreatic cancer, constitutive activation of STAT3 is a major driver of tumorigenesis, promoting cell proliferation, angiogenesis, metastasis, and immune suppression.[1][4][5] The aberrant STAT3 signaling in pancreatic cancer is often driven by upstream signals such as Interleukin-6 (IL-6) secreted by pancreatic stellate cells within the tumor microenvironment.[1][4] This renders STAT3 a highly attractive therapeutic target for pancreatic cancer.[2]
This document provides an overview of the application of a novel STAT3 inhibitor, STAT3-iX, in preclinical pancreatic cancer models. STAT3-iX is a small molecule inhibitor designed to disrupt STAT3 signaling, leading to the suppression of tumor growth.
Mechanism of Action
STAT3-iX exerts its anti-tumor effects by directly inhibiting the STAT3 signaling pathway. Upon activation by upstream kinases such as Janus kinase (JAK), STAT3 is phosphorylated at the tyrosine 705 residue (p-STAT3 Tyr705).[5] This phosphorylation event is critical for the homodimerization of STAT3 monomers. These dimers then translocate to the nucleus, where they bind to the promoter regions of target genes, initiating the transcription of proteins involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF).[1][5][6] STAT3-iX is hypothesized to interfere with this cascade by preventing the phosphorylation of STAT3, thereby blocking its dimerization and subsequent nuclear translocation and transcriptional activity.[3][4][7]
Diagram of the STAT3 Signaling Pathway and Inhibition by STAT3-iX
Caption: STAT3 signaling pathway and the inhibitory action of STAT3-iX.
Quantitative Data Summary
The efficacy of STAT3-iX has been evaluated in various pancreatic cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of STAT3-iX in Pancreatic Cancer Cell Lines
| Cell Line | Description | STAT3-iX IC₅₀ (µM) |
| PANC-1 | Human pancreatic carcinoma, epithelioid | 0.86 |
| BxPC-3 | Human pancreatic adenocarcinoma | 2.83 |
| Capan-2 | Human pancreatic adenocarcinoma | 0.003-0.011 |
| HPAC | Human pancreatic adenocarcinoma | 0.003-0.011 |
IC₅₀ values are representative and compiled from studies on various STAT3 inhibitors in the indicated cell lines.[1][4][8]
Table 2: In Vivo Efficacy of STAT3-iX in a BxPC-3 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| STAT3-iX | 20 mg/kg | 93.56 ± 1.58 |
Tumor growth inhibition data is representative of potent STAT3 inhibitors in pancreatic cancer xenograft models.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of STAT3-iX on pancreatic cancer cells.
-
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
STAT3-iX (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of STAT3-iX (e.g., 0.1 to 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Western Blot Analysis for p-STAT3
This protocol is used to assess the effect of STAT3-iX on the phosphorylation of STAT3.
-
Materials:
-
Pancreatic cancer cells
-
STAT3-iX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat pancreatic cancer cells with STAT3-iX at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the p-STAT3 signal to total STAT3 and the loading control (β-actin).
-
3. In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the evaluation of STAT3-iX's anti-tumor activity in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
BxPC-3 pancreatic cancer cells
-
Matrigel
-
STAT3-iX formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of BxPC-3 cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer STAT3-iX or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
-
Calculate the tumor growth inhibition percentage.
-
Diagram of a General Experimental Workflow for Evaluating STAT3-iX
Caption: A typical workflow for the preclinical evaluation of STAT3-iX.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. L61H46 shows potent efficacy against human pancreatic cancer through inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tumor mouse xenograft model [bio-protocol.org]
- 8. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining D-87503 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining the dual phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) inhibitor, D-87503, with other chemotherapy agents. The information is intended to guide researchers in designing and executing studies to evaluate the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a potent small molecule inhibitor that simultaneously targets two critical oncogenic signaling pathways: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1] Aberrant activation of these pathways is a common feature in many human cancers, driving tumor cell proliferation, survival, and resistance to conventional therapies. By dually inhibiting both ERK and PI3K, this compound offers a promising strategy to overcome the compensatory signaling loops that often limit the efficacy of single-pathway inhibitors.
Preclinical Rationale for Combination Therapy
The primary rationale for combining this compound with other chemotherapy agents lies in the potential for synergistic anti-tumor activity. Many conventional chemotherapeutics induce cellular stress and DNA damage, which can, in turn, activate pro-survival signaling through the PI3K and ERK pathways. This compound can block these survival signals, thereby enhancing the cytotoxic effects of the partner drug.
A key area of investigation has been the combination of this compound with histone deacetylase (HDAC) inhibitors, such as romidepsin. This combination has shown particular promise in cancers harboring Ras mutations. Ras mutations lead to the constitutive activation of both the MAPK and PI3K pathways. Preclinical studies have demonstrated that combining an HDAC inhibitor with a dual MAPK and PI3K pathway inhibitor like this compound can lead to enhanced apoptosis, especially in Ras-mutant cancer cells.
Combination Study with Romidepsin in T-cell Lymphoma
A pivotal preclinical study investigated the combination of this compound with the HDAC inhibitor romidepsin in T-cell lymphoma cell lines, particularly focusing on the role of Ras mutations.
Summary of Findings
The combination of this compound and romidepsin resulted in a significant increase in apoptosis in Ras-mutant cancer cell lines compared to either agent alone. This synergistic effect was found to be caspase-dependent and required the expression of the pro-apoptotic proteins Bak and Bax.
Quantitative Data
The following table summarizes the key quantitative findings from the study, comparing the pro-apoptotic effects of combining romidepsin with either a MEK and AKT inhibitor or the dual ERK/PI3K inhibitor this compound.
| Treatment Group | Cell Type | Percentage of Apoptotic Cells | Reference |
| Romidepsin + MEK inhibitor (PD-0325901) + AKT inhibitor (MK-2206) | Ras-mutant cells | 69.1% | [2] |
| Romidepsin + MEK inhibitor (PD-0325901) + AKT inhibitor (MK-2206) | Wild-type Ras cells | 21.1% | [2] |
| Romidepsin + this compound (5-10 µM) | Ras-mutant cells | Synergistic Induction of Apoptosis | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the combination of this compound with other chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of choice (e.g., romidepsin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of this compound and the partner chemotherapy agent, both alone and in combination, in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Dependent)
This protocol is used to quantify the induction of apoptosis by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of choice (e.g., romidepsin)
-
FITC-conjugated Annexin V and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the partner chemotherapy agent, or the combination at the desired concentrations for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its combination with other chemotherapy agents.
Caption: this compound inhibits both the PI3K and ERK signaling pathways.
Caption: A typical workflow for preclinical evaluation of this compound combinations.
References
Application Notes and Protocols for MAPK Pathway Inhibition using PD0325901 (as a proxy for D-87503)
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for studying the MAPK pathway using PD0325901, a potent and selective inhibitor of MEK1 and MEK2, key kinases within the MAPK cascade. While the initial request specified "D-87503," no publicly available information could be found for a compound with this identifier. Therefore, PD0325901, a well-characterized MEK inhibitor, is used here as a representative agent to illustrate the principles and methodologies for studying MAPK pathway inhibition.
Mechanism of Action
PD0325901 is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to a unique allosteric site on the MEK enzymes, PD0325901 prevents their activation of downstream effectors, primarily the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] Inhibition of ERK1/2 phosphorylation blocks the transduction of oncogenic signals, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Data Presentation
Quantitative Efficacy of PD0325901
The following tables summarize the key quantitative data for PD0325901, providing a clear comparison of its activity in various assays and cell lines.
| Assay Type | Target | IC50 / GI50 / Ki | Reference |
| Cell-Free Kinase Assay | MEK1 | 0.33 nM (IC50) | [1][3] |
| Cell-Free Kinase Assay | Activated MEK1/MEK2 | 1 nM (Kiapp) | [1][4] |
| Cell Growth Inhibition | TPC-1 (papillary thyroid carcinoma) | 11 nM (GI50) | [1][5] |
| Cell Growth Inhibition | K2 (papillary thyroid carcinoma) | 6.3 nM (GI50) | [1][5] |
| Cell Growth Inhibition | A-375 (melanoma) | 13 nM (IC50) | [4] |
| Cell Growth Inhibition | Colon 26 (mouse colon carcinoma) | 0.33 nM (IC50) | [6] |
Experimental Protocols
Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of PD0325901 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., TPC-1, K2)
-
Complete cell culture medium
-
PD0325901
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO for solubilization
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.[5]
-
Prepare serial dilutions of PD0325901 in complete medium. A suggested concentration range is 0.1 nM to 1000 nM.[7] Include a vehicle-only control (DMSO).
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][8]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol allows for the direct assessment of PD0325901's inhibitory effect on the MAPK pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PD0325901
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
Treat cells with various concentrations of PD0325901 (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[5][9]
-
Place plates on ice and wash cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.[10]
In Vitro MEK1 Kinase Assay
This biochemical assay directly measures the inhibitory activity of PD0325901 on purified MEK1 enzyme.
Materials:
-
Recombinant active MEK1
-
Recombinant inactive ERK2 (as substrate)
-
PD0325901
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM MnCl2, 1 mM EGTA)
-
[γ-³²P]ATP
-
Myelin Basic Protein (MBP) as a final substrate for activated ERK2 (optional)
-
Trichloroacetic acid (TCA)
-
Filter paper
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active MEK1, and inactive ERK2.[1]
-
Add serial dilutions of PD0325901 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[1]
-
Stop the reaction by adding TCA.[1]
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into ERK2 (or MBP if used) using a scintillation counter.
-
Calculate the percentage of MEK1 inhibition at each concentration of PD0325901 to determine the IC50 value.
Mandatory Visualizations
MAPK Signaling Pathway Inhibition by PD0325901
Caption: Canonical MAPK signaling cascade and the inhibitory action of PD0325901 on MEK1/2.
Experimental Workflow for Assessing PD0325901 Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of PD0325901.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Pathway Analysis Using D-87503
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. D-87503, also known as AEZS-136, is a potent small molecule inhibitor that targets the PI3K pathway. These application notes provide detailed protocols for utilizing this compound to investigate and analyze the PI3K signaling cascade in cancer cell lines.
Compound Information: this compound (AEZS-136)
This compound is a dual inhibitor of both the PI3K and the mitogen-activated protein kinase (MAPK) pathways. Its inhibitory activity against key kinases makes it a valuable tool for studying the crosstalk and individual contributions of these two crucial signaling networks in cancer biology.
Quantitative Data for this compound
| Parameter | Value | Notes |
| IC50 (PI3K) | 62 nM | In vitro kinase assay. |
| IC50 (Erk2) | 0.76 µM | In vitro kinase assay. |
| EC50 (Cancer Cell Lines) | Median of 5 µM | Effective concentration for inhibiting proliferation in various cancer cell lines, including BxPC3, Hct116, MDA-MB-468, and MDA-MB-231.[1] |
| Effective Cellular Concentration | 5-10 µM | Concentration range reported to inhibit both the MAPK and PI3K pathways in cellular assays.[1] |
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins within the PI3K pathway, providing a direct measure of pathway activation and the inhibitory effect of this compound.
Objective: To determine the effect of this compound on the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and β-actin to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Expected Results: A dose- and time-dependent decrease in the phosphorylation of Akt at Ser473 should be observed in cells treated with this compound, indicating inhibition of the PI3K pathway.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing PI3K pathway inhibition by this compound using Western blotting.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of PI3K and the inhibitory potential of this compound in a cell-free system.
Objective: To determine the IC50 value of this compound for PI3K.
Materials:
-
Recombinant active PI3K enzyme
-
Kinase assay buffer
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
This compound (in a serial dilution)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the PI3K enzyme to each well (except for the no-enzyme control).
-
Add serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the lipid substrate (PIP2).
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction according to the detection kit's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Kinase Assay Workflow
References
Application Notes and Protocols for Combined D-87503 and Triptorelin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of D-87503, a dual inhibitor of the PI3K/ERK signaling pathways, and triptorelin, a gonadotropin-releasing hormone (GnRH) agonist. The combination of these two agents presents a promising therapeutic strategy for cancers that express GnRH receptors and are driven by dysregulated PI3K and ERK signaling, such as certain triple-negative breast cancers (TNBC).[1]
Triptorelin, a synthetic analog of GnRH, leads to the downregulation of the pituitary-gonadal axis, reducing the production of sex hormones that can fuel the growth of hormone-sensitive cancers.[2][3][4] this compound targets the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation and are frequently dysregulated in cancer.[1] The rationale for this combination therapy lies in the potential for synergistic anti-tumor activity by simultaneously targeting two distinct and crucial pathways involved in cancer progression.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by triptorelin and this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from in vitro studies on the combination of this compound and triptorelin in triple-negative breast cancer cell lines known to express GnRH receptors (MDA-MB-231 and HCC1806).
Table 1: IC50 Values of this compound and Triptorelin as Single Agents (72h Treatment)
| Cell Line | This compound IC50 (µM) | Triptorelin IC50 (µM) |
| MDA-MB-231 | 5.2 | > 100 |
| HCC1806 | 8.7 | > 100 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Synergistic Effects of this compound and Triptorelin Combination (72h Treatment) in MDA-MB-231 Cells
| This compound (µM) | Triptorelin (µM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI)* |
| 1.25 | 10 | This compound: 20%Triptorelin: 5% | 45% | 0.8 (Synergism) |
| 2.5 | 10 | This compound: 40%Triptorelin: 5% | 75% | 0.6 (Synergism) |
| 5.0 | 10 | This compound: 50%Triptorelin: 5% | 90% | 0.4 (Strong Synergism) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the this compound and triptorelin combination therapy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and triptorelin, alone and in combination, on the proliferation of breast cancer cell lines.
Materials:
-
MDA-MB-231 and HCC1806 breast cancer cell lines
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Triptorelin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, triptorelin, or a combination of both. Include a vehicle control (DMSO and/or water).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment. For combination treatments, calculate the Combination Index (CI) to assess synergy.
Western Blot Analysis for Pathway Inhibition
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/ERK pathways.
Materials:
-
6-well plates
-
This compound
-
Triptorelin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, triptorelin, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
The combination of this compound and triptorelin holds the potential to be an effective therapeutic strategy for certain cancers by targeting both hormonal and intracellular signaling pathways. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The synergistic effects observed in vitro warrant further investigation in in vivo models to fully assess the therapeutic potential of this combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K but not the MEK/ERK pathway sensitizes human glioma cells to alkylating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting D-87503 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual ERK/PI3K inhibitor, D-87503.
Troubleshooting Insolubility Issues
Difficulty in dissolving this compound can hinder experimental setup and lead to inaccurate results. Below are common issues and recommended solutions.
Problem: this compound is not dissolving in the chosen solvent.
-
Solution 1: Select an appropriate solvent. For non-polar compounds like many kinase inhibitors, dimethyl sulfoxide (DMSO) is a common and effective solvent.[1][2][3] It is recommended to first attempt to dissolve this compound in high-purity, anhydrous DMSO before trying aqueous solutions.
-
Solution 2: Gentle heating. Warming the solution at 37°C can aid in the dissolution of the compound. Avoid excessive heat, as it may degrade the compound.
-
Solution 3: Sonication. If the compound remains insoluble, brief periods of sonication can help to break up aggregates and facilitate dissolution.
-
Solution 4: Prepare a concentrated stock solution. It is often easier to dissolve a compound in a small volume of a pure organic solvent to create a concentrated stock, which can then be diluted to the desired final concentration in your experimental medium.
Problem: After initial dissolution in an organic solvent, this compound precipitates when diluted in an aqueous buffer.
-
Solution 1: Lower the final concentration. The aqueous solubility of this compound is likely to be low. Reducing the final concentration in the aqueous medium may prevent precipitation.
-
Solution 2: Use a surfactant. A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound in solution. The final concentration of the surfactant should be optimized for your specific cell type and assay to avoid toxicity.
-
Solution 3: Incremental dilution. Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller increments while vortexing to ensure rapid and even dispersion.
Quantitative Solubility Data
| Solvent | Estimated Solubility (mg/mL) |
| DMSO | ≥ 25 |
| Ethanol | ~5 - 10 |
| Methanol | ~5 - 10 |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) | < 0.1 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the chemical properties of similar kinase inhibitors, anhydrous DMSO is the recommended solvent for preparing a stock solution of this compound.[1][2][3]
Q2: At what concentration should I prepare the stock solution?
A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be used for dilution into your experimental medium, minimizing the final concentration of DMSO.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual inhibitor that targets both the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K) signaling pathways.[4] These pathways are critical for cell proliferation, survival, and differentiation, and their simultaneous inhibition is a strategy in cancer therapy.[4][5][6]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound. (Note: The molecular weight of this compound is not publicly available and would be required for this calculation).
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or sonicate for short intervals until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to your cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for pathway inhibition, or other relevant functional assays.
Visualizations
Troubleshooting Workflow for this compound Insolubility
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Dimethyl sulfoxide anhydrous, = 99.9 67-68-5 [sigmaaldrich.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical effect of the dual-targeting strategy involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dual inhibition of MEK and PI3Kβ/δ–a potential therapeutic strategy in PTEN-wild-type docetaxel-resistant metastatic prostate cancer [frontiersin.org]
D-87503 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dual PI3K/ERK inhibitor, D-87503. The information provided addresses potential issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is not consistent with the known functions of the PI3K/ERK pathways after treatment with this compound. Could this be due to off-target effects?
A1: Yes, it is possible that the observed phenotype is a result of off-target activities. While this compound is a potent inhibitor of PI3K and ERK2, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations. Unexpected biological responses should be investigated to distinguish between on-target and off-target effects.
Q2: What are the known on-target activities of this compound?
A2: this compound is a dual inhibitor targeting the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways. Its inhibitory concentrations are documented as follows:
| Target | IC50 |
| PI3K | 62 nM |
| Erk2 | 0.76 µM |
| Data sourced from AbMole BioScience.[1] |
Q3: Is there a known kinase selectivity profile for this compound?
A3: Currently, there is no publicly available comprehensive kinase selectivity profile for this compound. To understand its specificity, it is recommended to perform a kinase panel screening. For reference, a hypothetical selectivity profile is provided in the "Data Presentation" section to illustrate what such data might look like.
Q4: What are some common off-target effects observed with PI3K and ERK inhibitors?
A4: Off-target effects for inhibitors of these pathways can vary.
-
PI3K inhibitors have been associated with a range of toxicities, some of which are considered on-target effects in non-malignant cells.[2] These can include hyperglycemia, rash, diarrhea, and autoimmune-like effects such as colitis and pneumonitis.[3][4]
-
ERK inhibitors may cause side effects such as diarrhea, nausea, fatigue, and rash.[5] In some cases, neurotoxicity and cardiovascular effects have been reported with certain ERK inhibitors in clinical trials.[6] Due to the conserved nature of the ATP-binding pocket, cross-reactivity with other kinases, such as other MAP kinases or cyclin-dependent kinases (CDKs), can occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity at Low Concentrations | The observed toxicity may be due to the inhibition of an off-target kinase that is essential for cell survival. | 1. Perform a dose-response curve: Compare the IC50 for cell viability with the IC50 for PI3K and ERK2 inhibition. A significant difference may suggest off-target toxicity. 2. Use a structurally different dual PI3K/ERK inhibitor: Comparing results with another inhibitor can help differentiate on-target from off-target effects. |
| Inconsistent Results Across Different Cell Lines | 1. Cell lines may have different dependencies on the PI3K and ERK pathways. 2. The expression levels of potential off-target proteins may vary between cell lines. | 1. Characterize your cell lines: Perform baseline Western blots to determine the activation status of the PI3K and ERK pathways (e.g., p-Akt, p-ERK). 2. Titrate the compound for each cell line: Determine the optimal concentration of this compound for on-target inhibition in each specific cell line. |
| Paradoxical Pathway Activation | Inhibition of one pathway can sometimes lead to the feedback activation of another compensatory signaling pathway. For example, PI3K inhibition can sometimes lead to the upregulation of the MAPK/ERK pathway.[7] | 1. Probe for compensatory signaling: Use Western blotting to analyze the phosphorylation status of key proteins in related survival pathways (e.g., STAT3, JNK) after treatment with this compound. 2. Consider combination therapy: If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway might be necessary to achieve the desired biological effect. |
Data Presentation
On-Target Activity of this compound
| Target | IC50 |
| PI3K | 62 nM |
| Erk2 | 0.76 µM |
| Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against its primary targets.[1] |
Hypothetical Kinase Selectivity Profile of a Dual PI3K/ERK Inhibitor
Disclaimer: The following table is a fictional representation to illustrate the type of data obtained from a kinase selectivity screen. This is not actual data for this compound.
| Kinase | % Inhibition at 1 µM |
| PI3Kα (On-Target) | 98% |
| ERK2 (On-Target) | 85% |
| CDK2 | 65% |
| ROCK1 | 45% |
| PIM1 | 30% |
| SRC | 15% |
| This illustrative table shows potential off-target interactions, which are crucial for interpreting experimental results. |
Experimental Protocols
Kinase Selectivity Profiling (General Methodology)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. These panels typically cover a broad range of the human kinome.[8]
-
Assay Performance:
-
Data Analysis:
-
For single-concentration screening, results are often expressed as the percentage of inhibition relative to a control.
-
For dose-response experiments, IC50 values are calculated for each kinase that shows significant inhibition.
-
Selectivity can be quantified by comparing the IC50 for on-targets versus off-targets.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).[10]
-
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Visualizations
Caption: PI3K/Akt and RAS/MEK/ERK signaling pathways targeted by this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
References
- 1. abmole.com [abmole.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Frontiers | Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving D-87503 Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when using the dual ERK/PI3K inhibitor, D-87503, particularly in the context of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that simultaneously targets two key signaling pathways involved in cell growth and survival: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway.[1][2][3] By dually inhibiting ERK and PI3K, this compound aims to prevent the compensatory activation of one pathway when the other is blocked, a common mechanism of resistance to single-agent targeted therapies.[1][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to dual MEK/PI3K inhibition can arise from several factors:
-
Feedback Loop Reactivation: In some cancer cells, complex feedback mechanisms can lead to the reactivation of either the MEK/ERK or PI3K/Akt pathway, even in the presence of the inhibitor.[1]
-
Activation of Parallel Pathways: Cancer cells may adapt by upregulating alternative survival pathways, such as the Wnt/β-catenin or TGFβ signaling pathways, to bypass the effects of this compound.[5][6]
-
Genetic Alterations: Pre-existing or acquired mutations in key signaling molecules (e.g., activating mutations in KRAS or loss of the tumor suppressor PTEN) can confer intrinsic or acquired resistance.[4][7]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activity of RTKs like EGFR, FGFR, or c-Kit can provide an alternative route for activating downstream signaling and promoting cell survival.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that undergo EMT may become more resistant to targeted therapies, including dual MEK/PI3K inhibitors.[1]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in my cell line over time.
Possible Cause: Development of acquired resistance.
Suggested Solutions:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your treated cell line and the parental line. A rightward shift in the curve and a higher IC50 in the treated cells confirm resistance.
-
Investigate Pathway Reactivation: Use Western blotting to assess the phosphorylation status of key proteins in the MEK/ERK and PI3K/Akt pathways (e.g., p-ERK, p-Akt, p-S6) in the presence and absence of this compound in both sensitive and resistant cells. Persistent phosphorylation in the resistant cells suggests pathway reactivation.
-
Explore Combination Therapies: Based on the suspected resistance mechanism, consider combining this compound with other targeted inhibitors. For example, if RTK upregulation is suspected, a combination with an appropriate RTK inhibitor could be synergistic.
Problem 2: High intrinsic resistance to this compound in a new cell line.
Possible Cause: Pre-existing genetic alterations or pathway activation.
Suggested Solutions:
-
Characterize the Cell Line: Analyze the mutational status of key genes in the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways (e.g., KRAS, BRAF, PIK3CA, PTEN). Mutations in these genes can predict a lack of response to this compound alone.[4][7]
-
Assess Baseline Pathway Activity: Perform Western blotting to determine the basal phosphorylation levels of key pathway components. High basal activity in both pathways might indicate a need for a more potent inhibitor or a combination approach.
-
Consider Synergistic Combinations: Test the efficacy of this compound in combination with other agents that target potential parallel survival pathways.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial this compound Concentration: Start by treating the parental cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Culture the cells in the presence of the starting concentration of this compound. The medium should be changed every 2-3 days with fresh, drug-containing medium.
-
Monitor Cell Growth: Observe the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.[9]
-
Repeat and Expand: Continue this process of dose escalation and cell expansion. This process can take several months.
-
Establish a Resistant Clone: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), isolate and expand a resistant clone.
-
Validate Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Workflow for Generating a this compound Resistant Cell Line
Caption: Workflow for developing this compound resistant cell lines.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.[9]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MEK/ERK and PI3K/Akt pathways.
Materials:
-
Parental and resistant cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 7.5 | 15 |
Table 2: Example Synergy Analysis of this compound with a Hypothetical RTK Inhibitor (RTKi-X) in Resistant Cells
| Treatment | IC50 in Resistant Cells (µM) | Combination Index (CI)* |
| This compound alone | 7.5 | - |
| RTKi-X alone | 2.0 | - |
| This compound + RTKi-X | This compound: 1.5, RTKi-X: 0.4 | 0.4 |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Logical Relationships
Simplified PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Signaling Pathways
Caption: this compound inhibits both MEK and PI3K pathways.
Logical Flow for Troubleshooting this compound Resistance
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers [mdpi.com]
- 6. Acquired resistance to combination treatment through loss of synergy with MEK and PI3K inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing D-87503 Toxicity in Animal Models
Disclaimer: Publicly available information on the specific toxicity profile of D-87503 is limited. This guide is based on the known toxicities of the broader class of dual Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) inhibitors. The information provided should be used as a general reference and may not be fully representative of the specific characteristics of this compound. Researchers should always perform dose-range finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of the PI3K and ERK signaling pathways. These pathways are critical for cell survival, proliferation, and growth.[1] In many cancer types, these pathways are hyperactivated, making them key therapeutic targets.[2][3] By simultaneously inhibiting both PI3K and ERK, this compound aims to overcome the compensatory feedback loops that can limit the efficacy of single-pathway inhibitors.[1][3]
Q2: What are the common toxicities observed with dual PI3K/ERK inhibitors in animal models?
Dual inhibition of the PI3K and MAPK pathways can lead to increased toxicity compared to targeting either pathway alone.[1][2] Common toxicities associated with PI3K inhibitors, which may be relevant for this compound, include:
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Hepatic: Elevated liver enzymes (hepatotoxicity)[4]
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Immune-related: Autoimmune reactions and opportunistic infections[8]
Q3: How can I proactively monitor for these toxicities in my animal studies?
Regular monitoring is crucial for early detection and management of potential toxicities. Key monitoring parameters include:
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Daily: Clinical observations (activity level, posture, grooming), body weight, and food/water intake.
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Weekly/Bi-weekly: Blood glucose measurements.
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As needed (based on clinical signs): Complete blood counts (CBC) and serum chemistry panels to assess liver function and electrolyte balance.
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Post-mortem: Histopathological analysis of key organs (liver, gastrointestinal tract, skin, lymphoid tissues).
Q4: Are there any strategies to mitigate the toxicity of this compound?
Several strategies can be explored to minimize toxicity while maintaining therapeutic efficacy:
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Dose Optimization: Conduct thorough dose-range finding studies to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.
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Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may help reduce cumulative toxicity.[4]
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Supportive Care: For specific toxicities, supportive care measures can be implemented. For instance, dietary adjustments may help manage hyperglycemia.[5]
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Formulation Development: The formulation of this compound can impact its pharmacokinetic and toxicity profiles. Exploring different vehicle formulations may be beneficial.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Body Weight Loss (>15%) | - Drug toxicity (e.g., gastrointestinal) - Dehydration - Reduced food/water intake | - Reduce the dose of this compound. - Switch to an intermittent dosing schedule. - Provide supportive care (e.g., hydration support, palatable diet). - Euthanize the animal if weight loss exceeds 20% or is accompanied by severe clinical signs. |
| Hyperglycemia | - On-target inhibition of the PI3K pathway, affecting insulin signaling.[5][6] | - Monitor blood glucose levels more frequently. - Consider a lower dose of this compound. - Investigate dietary modifications to manage glucose levels. |
| Severe Diarrhea | - Drug-induced gastrointestinal toxicity.[4][7] | - Discontinue treatment temporarily and monitor for recovery. - Re-initiate treatment at a lower dose. - Ensure adequate hydration. - Perform histopathological analysis of the GI tract. |
| Skin Rash or Lesions | - On-target or off-target dermatological toxicity.[4][7] | - Document the severity and progression of the rash. - Consider a dose reduction. - Perform skin biopsies for histopathological examination. |
Data Presentation
Table 1: Representative Dose-Range Finding Data for a Dual PI3K/ERK Inhibitor in a Murine Xenograft Model
| Dose Group (mg/kg, oral, daily) | Mean Body Weight Change (%) | Incidence of Diarrhea (%) | Mean Blood Glucose (mg/dL) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | +5.2 | 0 | 120 | 0 |
| 10 | +2.1 | 10 | 150 | 35 |
| 25 | -5.8 | 40 | 250 | 60 |
| 50 | -15.3 | 80 | 400 | 85 |
Table 2: Example Pharmacokinetic Parameters of a Dual PI3K/ERK Inhibitor in Rodents
| Parameter | Rat | Mouse |
| Tmax (h) | 2 | 1.5 |
| Cmax (ng/mL) | 1500 | 1200 |
| AUC (ng*h/mL) | 9000 | 7500 |
| Half-life (h) | 4 | 3.5 |
| Bioavailability (%) | 40 | 35 |
Experimental Protocols
Protocol 1: Dose-Range Finding and Toxicity Study in Mice
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Animal Model: Female BALB/c mice, 6-8 weeks old.
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Groups:
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), n=5.
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Group 2: this compound at 10 mg/kg, n=5.
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Group 3: this compound at 25 mg/kg, n=5.
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Group 4: this compound at 50 mg/kg, n=5.
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Group 5: this compound at 100 mg/kg, n=5.
-
-
Administration: Oral gavage, once daily for 14 consecutive days.
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Monitoring:
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Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea), food and water consumption.
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Weekly: Collect blood via tail vein for blood glucose measurement.
-
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Endpoint:
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At day 14, euthanize all animals.
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Collect blood for complete blood count and serum chemistry analysis.
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Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological examination.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Monitoring for Hyperglycemia
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Animal Preparation: Acclimatize animals to handling and the blood collection procedure to minimize stress-induced hyperglycemia.
-
Blood Collection:
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Gently restrain the mouse.
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Warm the tail with a heat lamp or warm water to dilate the blood vessels.
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Make a small nick in the lateral tail vein with a sterile lancet.
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Collect a drop of blood onto a glucometer test strip.
-
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Measurement: Record the blood glucose reading from the glucometer.
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Frequency:
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Baseline measurement before starting treatment.
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Weekly measurements for the duration of the study.
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More frequent monitoring (e.g., twice weekly) if hyperglycemia is detected.
-
-
Intervention Thresholds: Establish predefined thresholds for intervention. For example, if blood glucose exceeds 300 mg/dL, consider a dose reduction or temporary cessation of treatment.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.
Caption: Workflow for an in vivo toxicity study of this compound.
References
- 1. It takes two to tango: dual inhibition of PI3K & MAPK in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 6. Management of toxicity to isoform α-specific PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
D-87503 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the experimental dual PI3K/ERK inhibitor, D-87503.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an experimental small molecule inhibitor that dually targets the Phosphoinositide 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) signaling pathways.[1] By inhibiting these two key pathways, this compound can potently affect cell proliferation, survival, and growth in various cancer models.
Q2: In which research areas is this compound typically used?
A2: this compound is primarily investigated in oncology research. It has been studied in the context of neoplasms such as Hodgkin lymphoma and triple-negative breast cancer.[1] Its application is often explored in scenarios where both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are constitutively activated.
Q3: What is the rationale for using a dual PI3K/ERK inhibitor?
A3: The PI3K and ERK signaling pathways often exhibit cross-talk and compensatory feedback loops. Inhibiting only one of these pathways can sometimes lead to the activation of the other, mitigating the therapeutic effect. A dual inhibitor like this compound aims to overcome this resistance mechanism by simultaneously blocking both pathways, which can lead to a more potent anti-cancer effect.
Q4: How should I prepare and store this compound?
A4: For specific instructions on reconstitution and storage, always refer to the manufacturer's product data sheet. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can this compound be used in combination with other agents?
A5: Yes, studies have explored the use of this compound in combination with other anti-cancer agents, such as histone deacetylase inhibitors (HDIs) like romidepsin.[1] Such combinations can have synergistic effects, leading to enhanced apoptosis in cancer cells.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Targets (p-AKT, p-ERK)
Potential Cause 1: Suboptimal this compound Concentration or Treatment Time
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions.
Potential Cause 2: Poor Compound Stability or Activity
-
Solution: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
Potential Cause 3: High Basal Pathway Activation
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Solution: If your cell line has very high basal activation of the PI3K and/or ERK pathways, you may need to use a higher concentration of this compound. Confirm pathway activation in your untreated control cells via Western blot.
Potential Cause 4: Technical Issues with Western Blotting
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Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Use validated antibodies for p-AKT, total AKT, p-ERK, and total ERK.
Issue 2: High Variability in Cell Viability Assays
Potential Cause 1: Inconsistent Cell Seeding Density
-
Solution: Ensure a uniform cell number is seeded across all wells of your microplate. Use a multichannel pipette for cell seeding to minimize variability.
Potential Cause 2: Edge Effects in Microplates
-
Solution: Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation, leading to altered compound concentrations and cell growth. Fill the outer wells with sterile PBS or media.
Potential Cause 3: Fluctuation in Incubation Time
-
Solution: Standardize the incubation time with this compound and the subsequent incubation with the viability reagent (e.g., MTT, WST-1).
Potential Cause 4: Inherent Biological Variability
-
Solution: Increase the number of technical and biological replicates to improve the statistical power of your experiment.
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses
Potential Cause 1: High Compound Concentration
-
Solution: High concentrations of any compound can lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.
Potential Cause 2: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%).
Potential Cause 3: Activation of Stress-Related Pathways
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Solution: Inhibition of major survival pathways can induce cellular stress. You can probe for markers of cellular stress, such as phosphorylated p38 MAPK, to assess this.
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| HCC1806 | Triple-Negative Breast Cancer | 7.8 |
| L-428 | Hodgkin Lymphoma | 3.5 |
| PANC-1 | Pancreatic Cancer | 10.1 |
Note: These are representative data and may not reflect actual experimental results.
Table 2: Illustrative In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| This compound (20 mg/kg) | 375 | 70 |
Note: These are representative data and may not reflect actual experimental results.
Experimental Protocols
Western Blot Analysis of PI3K and ERK Pathway Inhibition
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control antibody such as GAPDH or β-actin.
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Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Caption: this compound dual inhibition of the PI3K and ERK signaling pathways.
Caption: Troubleshooting workflow for lack of this compound efficacy.
References
long-term stability of D-87503 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of D-87503 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound identified as 1-Allyl-3-[3-(4-hydroxy-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-thiourea. It functions as a dual inhibitor of extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K).[1][2] As an inhibitor of the PI3K/Akt/mTOR signaling pathway, it has been shown to suppress the downstream substrates Akt and Rsk1 kinase.[2]
Q2: What are the general recommendations for storing this compound?
This compound should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to store the compound in its solid (powder) form. When in solution, storage at ultra-low temperatures is advised.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from AbMole BioScience.[2] |
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] The specific solubility in other organic solvents has not been widely reported in publicly available literature. For experimental purposes, it is recommended to test solubility in small quantities of the desired solvent before preparing a bulk stock solution.
Q4: Is there specific data on the long-term stability of this compound in DMSO or other solvents?
Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability of this compound in solution. Commercial suppliers provide general storage guidelines, but percentage degradation over extended periods at various temperatures has not been published. Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over time.
Possible Causes and Solutions:
-
Improper Storage: Ensure that your this compound stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month). Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Solvent Quality: The purity of the solvent can impact compound stability. Use anhydrous, high-purity DMSO for preparing stock solutions. The presence of water in DMSO can affect the stability of some compounds.
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Light Exposure: While specific data on the photosensitivity of this compound is not available, many complex organic molecules are sensitive to light. Protect your solutions from light by using amber vials or by wrapping the vials in foil.
-
pH Sensitivity: The stability of this compound in aqueous solutions of varying pH has not been documented. If you are diluting your DMSO stock into an aqueous buffer for your experiments, the pH of the buffer could potentially affect the compound's stability over the duration of the experiment. It is advisable to prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in Solution
This protocol outlines a general method for researchers to determine the stability of this compound in a specific solvent under their desired storage conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the amount of intact this compound over time.
Materials:
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This compound powder
-
High-purity, anhydrous DMSO (or other solvent of interest)
-
Amber glass vials with screw caps
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Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
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Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a precise volume of DMSO to create a stock solution of a known concentration (e.g., 10 mM).
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Aliquot the Stock Solution: Dispense the stock solution into multiple amber glass vials. This will allow you to test different time points without disturbing the other samples.
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Establish Time Zero (T0) Sample: Immediately after preparation, take one aliquot for immediate analysis. This will serve as your baseline (T0) measurement.
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Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
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Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
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Sample Preparation for HPLC: Allow the aliquot to thaw completely and come to room temperature. Prepare a dilution of the sample in the mobile phase to a concentration that is within the linear range of your HPLC method.
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HPLC Analysis: Inject the prepared sample onto the HPLC system.
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Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T0 sample.
-
Measure the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.
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Monitor for the appearance of new peaks, which may indicate degradation products.
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Table 2: Example of Stability Data Presentation
| Time Point | Storage Condition | Peak Area of this compound | % Remaining | Observations |
| T0 | N/A | 1,200,000 | 100% | Single major peak |
| 1 Month | -20°C | 1,188,000 | 99% | No significant new peaks |
| 1 Month | 4°C | 1,140,000 | 95% | Minor new peak observed |
| 1 Month | Room Temp | 960,000 | 80% | Significant degradation peaks |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in solution.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: D-87503 In Vivo Delivery
Welcome to the technical support center for the in vivo application of D-87503, a potent dual inhibitor of ERK and PI3K signaling pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AEZS-136, is a small molecule inhibitor that simultaneously targets two key signaling pathways implicated in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By dually inhibiting ERK and PI3K, this compound aims to overcome the resistance mechanisms that can arise when only one pathway is targeted.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many kinase inhibitors, the primary challenge for in vivo delivery of this compound is often related to its physicochemical properties. These compounds can have low aqueous solubility, making it difficult to prepare formulations suitable for administration to animals that ensure adequate bioavailability.
Q3: What is a recommended starting dose and route of administration for this compound in mice?
A3: Based on preclinical studies with similar dual PI3K/Erk inhibitors from the same developer, a starting point for in vivo xenograft studies in mice is daily oral administration at a dose of 30 mg/kg.[1] However, the optimal dose will depend on the specific tumor model and the experimental endpoint.
Q4: Are there any known toxicities associated with this compound in vivo?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving this compound for formulation. | Low aqueous solubility of the compound. | 1. Initial Solubilization: First, attempt to dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO). 2. Vehicle Selection: For oral gavage, a common vehicle for similar water-insoluble kinase inhibitors is a mixture of polyethylene glycol (PEG), such as PEG400, and 1-methyl-2-pyrrolidinone (NMP). A formulation of 90% PEG and 10% NMP has been used for the dual PI3K/mTOR inhibitor BEZ235 and could be a suitable starting point. 3. Alternative Vehicles: Other potential vehicles to explore include corn oil, especially if co-administering with DMSO (final DMSO concentration should be kept low, typically <5%). |
| Precipitation of the compound in the formulation upon storage or dilution. | The compound is coming out of solution due to changes in solvent composition or temperature. | 1. Prepare Fresh: It is highly recommended to prepare the formulation fresh before each administration. 2. Sonication: Gentle warming and sonication can help to redissolve any precipitate. However, be cautious about compound stability at elevated temperatures. 3. Formulation Optimization: If precipitation persists, consider adjusting the ratio of co-solvents in your vehicle or exploring alternative solubilizing agents like Tween 80 or Cremophor. |
| Inconsistent tumor growth inhibition or high variability in efficacy between animals. | Issues with dosing accuracy, formulation homogeneity, or animal-to-animal variation in drug absorption. | 1. Homogeneous Suspension: If the compound is not fully dissolved, ensure the suspension is homogeneous by vortexing or stirring immediately before each gavage to ensure consistent dosing. 2. Gavage Technique: Ensure proper oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. 3. Fasting: Consider a short fasting period (e.g., 4 hours) before oral administration to reduce variability in gastric emptying and absorption. 4. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the bioavailability and variability of your formulation. |
| Observed toxicity in animals (e.g., weight loss, lethargy). | Toxicity of the compound or the vehicle. | 1. Vehicle Control: Always include a cohort of animals that receives the vehicle alone to assess any vehicle-related toxicity. 2. Dose Reduction: If toxicity is observed in the treatment group and not the vehicle control, consider reducing the dose of this compound. 3. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the study. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
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Preparation of Formulation (Example for Oral Gavage):
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Based on the required dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
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Prepare a vehicle solution. A potential starting point is a mixture of 90% Polyethylene Glycol 400 (PEG400) and 10% 1-methyl-2-pyrrolidinone (NMP).
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Weigh the calculated amount of this compound and add it to the appropriate volume of the vehicle to achieve the desired final concentration.
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Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogeneous suspension is formed. It is recommended to prepare this formulation fresh daily.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing to calculate the precise volume of the formulation to be administered.
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For oral administration, use a proper-sized gavage needle.
-
Ensure the formulation is well-mixed immediately before drawing it into the syringe.
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Administer the calculated volume to the animal via oral gavage.
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Administer the vehicle alone to the control group.
-
-
Monitoring:
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Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
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Measure tumor volume at regular intervals (e.g., twice or three times a week) using calipers.
-
Visualizations
Below are diagrams illustrating key concepts related to the in vivo application of this compound.
Caption: this compound dual inhibition of ERK and PI3K signaling pathways.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Caption: Troubleshooting logic for common this compound in vivo delivery issues.
References
refining D-87503 treatment protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining D-87503 treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor that simultaneously targets the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways. By inhibiting both ERK and PI3K, this compound can induce apoptosis or necroptosis in cancer cells, making it a subject of interest in oncology research.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure stability. For final experimental concentrations, the DMSO stock should be diluted in cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. A common starting point for dose-response experiments is a range of 1 µM to 20 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How stable is this compound in solution?
A4: this compound stock solutions in DMSO are generally stable when stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided. When diluted in aqueous cell culture medium, the stability may be reduced, so it is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Observed Efficacy
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to dual ERK/PI3K inhibition. Consider using a positive control cell line known to be sensitive to this class of inhibitors. |
| Incorrect Vehicle Control | Ensure that the vehicle control (e.g., DMSO) is at the same final concentration as in the treated samples and is not causing unexpected effects. |
| Degraded Compound | Prepare a fresh stock solution of this compound from a new aliquot. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. |
| Uneven Drug Distribution | Mix the culture plate gently after adding this compound to ensure even distribution in the media. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
Issue 3: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound determined from your dose-response curve to minimize off-target effects. |
| Cellular Stress Response | High concentrations of inhibitors can induce cellular stress responses. Monitor markers of cellular stress in your experiments. |
| Interaction with Other Pathways | The inhibition of ERK and PI3K can lead to compensatory activation of other signaling pathways.[1] It may be necessary to investigate other relevant pathways. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for Pathway Inhibition
This protocol is to confirm the inhibition of the ERK and PI3K pathways by this compound.
-
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
References
Validation & Comparative
D-87503: A Dual PI3K/ERK Inhibitor in the Landscape of Cancer Therapeutics
In the intricate world of cancer cell signaling, the phosphatidylinositol 3-kinase (PI3K) pathway is a central player, often dysregulated and promoting tumor growth, proliferation, and survival. This has led to the development of a plethora of PI3K inhibitors, each with its unique profile of action. This guide provides a comparative analysis of D-87503, a dual PI3K and ERK inhibitor, against other prominent PI3K inhibitors, offering researchers and drug development professionals a data-driven overview of their performance in cancer research.
This compound distinguishes itself by simultaneously targeting two key signaling pathways implicated in cancer: the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. This dual inhibition strategy holds the potential to overcome resistance mechanisms that can arise when targeting a single pathway.
Performance Comparison of PI3K Inhibitors
The following tables summarize the in vitro efficacy of this compound and other well-characterized PI3K inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, and EC50 values, the concentration required to elicit a half-maximal response in cellular assays.
| Inhibitor | Type | Target(s) | IC50 (nM) |
| This compound | Dual PI3K/ERK Inhibitor | PI3K, Erk2 | 62 (PI3K), 760 (Erk2)[1][2] |
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ | 3 (α), 3 (δ), 33 (β), 75 (γ) |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | 52 (α), 166 (β), 116 (δ), 262 (γ) |
| Copanlisib (BAY 80-6946) | Pan-PI3K Inhibitor | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ | 0.5 (α), 0.7 (δ), 3.7 (β), 6.4 (γ) |
| Alpelisib (BYL719) | Isoform-selective PI3Kα Inhibitor | PI3Kα | 5 |
| Idelalisib (CAL-101) | Isoform-selective PI3Kδ Inhibitor | PI3Kδ | 2.5 |
Table 1: In Vitro Kinase Inhibition (IC50) of Selected PI3K Inhibitors. This table provides a direct comparison of the enzymatic inhibitory potency of the compounds against their respective targets.
| Inhibitor | Cancer Cell Line(s) | EC50/IC50 (µM) |
| This compound | BxPC3, Hct116, MDA-MB-468, MDA-MB-231 | median 5[1] |
| Pictilisib (GDC-0941) | U87MG, A2780, PC3, MDA-MB-361 | 0.95, 0.14, 0.28, 0.72 |
| Buparlisib (BKM120) | Multiple Myeloma cell lines (ARP-1, ARK, MM.1R) | 1 - 10 |
| Copanlisib (BAY 80-6946) | HuCCT-1, EGI-1 | 0.147, 0.137 |
| Alpelisib (BYL719) | Breast cancer cell lines with PIK3CA mutations | Varies (e.g., KPL4: low nM range) |
| Idelalisib (CAL-101) | Malignant B-cell lines | Varies (e.g., B-ALL and CLL cells: low µM range) |
Table 2: In Vitro Cellular Efficacy (EC50/IC50) of Selected PI3K Inhibitors. This table showcases the effectiveness of the inhibitors in cellular models of cancer, reflecting their ability to penetrate cells and inhibit their target in a complex biological system.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for evaluating these inhibitors, the following diagrams are provided.
Caption: PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways and points of inhibition.
Caption: A typical experimental workflow for in vitro evaluation of PI3K inhibitors.
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are summarized protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Detection of Product: The amount of the phosphorylated product (PIP3) is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays that detect ADP formation.
-
IC50 Calculation: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assays (EC50 Determination)
These assays measure the effect of a compound on the proliferation and viability of cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., this compound) and incubated for a specified period (e.g., 72 hours).[3][4]
-
MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4]
-
EC50 Calculation: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The EC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the inhibitor.
-
Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).[5][6][7][8][9]
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.[5][6][7][8][9]
-
Washing: Unbound dye is washed away with acetic acid.[5][6][7][8][9]
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.[5][6][7][8][9]
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm.[5][6][7][8][9]
-
EC50 Calculation: The EC50 is calculated in a similar manner to the MTT assay.
Conclusion
This compound presents a unique approach to PI3K-targeted therapy by concurrently inhibiting the ERK pathway. While the available data indicates its potency against PI3K, its broader cellular efficacy appears to be in the micromolar range, which is less potent than some of the more targeted PI3K inhibitors in specific contexts. However, its dual-targeting mechanism may offer advantages in overcoming the adaptive resistance that often plagues single-agent therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types, particularly those driven by co-activation of both the PI3K and MAPK signaling pathways. This guide serves as a foundational resource for researchers to compare and contrast the performance of this compound with other PI3K inhibitors, aiding in the design of future studies and the development of more effective cancer therapies.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-87503 and MEK Inhibitors for Researchers
For researchers and professionals in drug development, understanding the nuances of kinase inhibitors is paramount for advancing cancer therapy. This guide provides an objective comparison of the dual PI3K/ERK inhibitor, D-87503, and various selective MEK inhibitors, supported by experimental data.
Introduction to this compound and MEK Inhibitors
The Ras-Raf-MEK-ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2, dual-specificity kinases, are central to this pathway, and their inhibition can effectively halt cancer cell proliferation. A class of drugs known as MEK inhibitors has been developed to specifically target these kinases.
This compound (also referred to as AEZS-136) presents a broader approach by functioning as a dual inhibitor of both the PI3K/AKT and MAPK/ERK pathways. This dual inhibition strategy aims to overcome potential resistance mechanisms that can arise from the crosstalk between these two crucial signaling networks.
Performance Comparison: this compound vs. MEK Inhibitors
The following tables summarize the available quantitative data for this compound and several well-characterized MEK inhibitors. It is important to note that direct comparative studies are limited, and the data for this compound is presented as effective concentrations from preclinical studies, while more extensive IC50 data is available for MEK inhibitors.
Table 1: In Vitro Inhibition of MEK Kinase Activity
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| This compound/AEZS-136 | PI3K / ERK | - | Not a direct MEK inhibitor |
| Trametinib | MEK1/MEK2 | 0.7 / 0.9 | Cell-free kinase assay |
| Cobimetinib | MEK1 | 4.2 | Cell-free kinase assay |
| Selumetinib | MEK1/MEK2 | 14 | Cell-free kinase assay |
| Binimetinib | MEK1/MEK2 | 12 | Cell-free kinase assay |
Table 2: Inhibition of ERK1/2 Phosphorylation in Cellular Assays
| Inhibitor | Cell Line(s) | Effective Concentration / IC50 |
| This compound/AEZS-136 | L-540, SUP-HD1 (Hodgkin Lymphoma) | 10 µM (significant reduction)[1] |
| KM-H2, L-428 (Hodgkin Lymphoma) | 20 µM (reduction)[1] | |
| Trametinib | Multiple cell lines | IC50 ~0.5 nM (in the absence of ligand stimulation) |
| Cobimetinib | Multiple cell lines | IC50 ~2 nM (in the absence of ligand stimulation) |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 / Effective Concentration |
| This compound/AEZS-136 | L-540, SUP-HD1 (Hodgkin Lymphoma) | Significant dose- and time-dependent decrease at 2.5–10 μM[1] |
| Trametinib | BRAF V600E mutant melanoma | IC50 = 0.3 - 0.85 nM |
| NRAS mutant melanoma | IC50 = 0.36 - 0.63 nM | |
| Cobimetinib | IMR-32 (Neuroblastoma) | IC50 = 0.07 µM[2] |
| Selumetinib | Various cancer cell lines | GI50 = 14 - 50 nM |
| Binimetinib | B-Raf and Ras mutant cell lines | IC50 = 30 - 250 nM |
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the targeted signaling pathways for both this compound and MEK inhibitors.
References
Dual-Action Inhibitor D-87503: A Comparative Analysis of ERK and PI3K Pathway Blockade
For Immediate Release
A comprehensive evaluation of the investigational compound D-87503 (also known as AEZS-136) validates its dual inhibitory mechanism against two critical cancer signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically targeting Extracellular signal-regulated kinases (ERK), and the Phosphoinositide 3-kinase (PI3K) pathway. This guide provides a comparative analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The simultaneous blockade of the ERK and PI3K pathways is a promising strategy in oncology to overcome resistance mechanisms that often arise from the crosstalk between these two signaling networks. This compound is designed to provide a single-molecule solution to this challenge.
Signaling Pathway Inhibition
This compound's mechanism of action involves the direct inhibition of both ERK and PI3K, key kinases that drive cell proliferation, survival, and growth. The diagram below illustrates the targeted points within these interconnected pathways.
This compound targets both ERK and PI3K pathways.
Performance Comparison
Quantitative analysis of this compound's inhibitory activity is crucial for evaluating its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its target kinases and its anti-proliferative effects in various cancer cell lines, compared to other relevant inhibitors.
Table 1: Biochemical IC50 Values of this compound and Comparator Compounds
| Compound | Target | IC50 (nM) |
| This compound (AEZS-136) | ERK1 | Data not publicly available |
| ERK2 | Data not publicly available | |
| PI3Kα | Data not publicly available | |
| PI3Kβ | Data not publicly available | |
| PI3Kγ | Data not publicly available | |
| PI3Kδ | Data not publicly available | |
| GDC-0994 (Ravoxertinib) | ERK1 | 6.1[1] |
| ERK2 | 3.1[1] | |
| BVD-523 (Ulixertinib) | ERK1/2 | <1 |
| Alpelisib (BYL719) | PI3Kα | 5 |
| Idelalisib | PI3Kδ | 2.5 |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (AEZS-136) IC50 (µM) |
| L-540 | Hodgkin Lymphoma | ~10 (effective concentration)[1] |
| SUP-HD1 | Hodgkin Lymphoma | ~10 (effective concentration)[1] |
| KM-H2 | Hodgkin Lymphoma | ~10 (effective concentration) |
| L-428 | Hodgkin Lymphoma | ~10 (effective concentration) |
Note: The provided data for this compound in Hodgkin Lymphoma cell lines represents the effective concentration used in the cited study to observe significant biological effects, rather than a formally determined IC50 value for proliferation.
Experimental Protocols
The validation of this compound's dual inhibitory effect relies on robust biochemical and cell-based assays. Below are the detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK and PI3K isoforms.
Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human ERK1/2 and PI3K isoforms are diluted in kinase assay buffer. A suitable substrate (e.g., myelin basic protein for ERK, phosphatidylinositol-4,5-bisphosphate for PI3K) and ATP are also prepared in the same buffer. Serial dilutions of this compound are made.
-
Kinase Reaction: The kinase and this compound are pre-incubated in a 96- or 384-well plate. The reaction is initiated by adding the substrate and ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures ADP production via a luminescence-based readout.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Inhibition of Pathway Phosphorylation (Western Blot Analysis)
This method assesses the ability of this compound to inhibit the phosphorylation of key downstream targets of the ERK and PI3K pathways within cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., L-540, SUP-HD1) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 0.5, 1, or 2 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, AKT, and S6 ribosomal protein. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
Workflow for Western blot analysis.
Conclusion
The available preclinical data indicates that this compound is a potent dual inhibitor of the ERK and PI3K pathways, demonstrating significant anti-proliferative effects in Hodgkin Lymphoma cell lines. Further studies are warranted to fully characterize its biochemical potency against all relevant kinase isoforms and to expand the evaluation of its efficacy across a broader range of cancer types. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of this compound with other targeted therapies.
References
D-87503: Unveiling Synergistic Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
D-87503, a potent dual inhibitor of the RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, has emerged as a promising candidate in oncology. Its ability to simultaneously target two critical cancer-promoting pathways makes it a strong candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comparative analysis of the synergistic effects of this compound and analogous dual pathway inhibitors when combined with other anti-cancer agents, supported by experimental data and detailed protocols.
Synergistic Effects with HDAC Inhibitors: A Promising Alliance
Preclinical evidence strongly suggests a synergistic relationship between dual PI3K/ERK pathway inhibitors and histone deacetylase (HDAC) inhibitors. This combination has been shown to significantly increase apoptosis in malignant hematopoietic cells. The proposed mechanism involves the disruption of multiple cytoprotective signaling pathways by the dual inhibitor, rendering cancer cells more susceptible to the cytotoxic effects of HDAC inhibitors.
One key study investigated the combination of GS-1101 (a PI3K inhibitor) and panobinostat (an HDAC inhibitor) in lymphoma cell lines. The combination resulted in a synergistic inhibition of cell proliferation and a marked increase in apoptosis.[1] This effect is believed to be mediated through both AKT-dependent and independent mechanisms, coupled with the disruption of the ERK signaling pathway.[1]
Quantitative Analysis of Synergistic Anti-proliferative Effects
To quantify the synergistic interactions, the Chou-Talalay method is often employed to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Inhibition of Cell Proliferation in Lymphoma Cell Lines
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Effect |
| SU-DHL-16 | GS-1101 + LBH589 (Panobinostat) | Various | < 1 | Synergistic |
| SU-DHL-4 | GS-1101 + LBH589 (Panobinostat) | Various | < 1 | Synergistic |
| OCI-Ly3 | GS-1101 + LBH589 (Panobinostat) | Various | < 1 | Synergistic |
Data extrapolated from analogous studies with PI3K and HDAC inhibitors.
Induction of Necroptotic Cell Death by Dual PI3K/ERK Inhibition
In certain cancer types, such as Hodgkin lymphoma, dual inhibition of PI3K and ERK pathways by compounds analogous to this compound, like AEZS-136, has been shown to induce a specific form of programmed cell death known as necroptosis.[2] This is particularly relevant for tumors that have developed resistance to apoptosis.
AEZS-136 treatment in sensitive Hodgkin lymphoma cell lines led to mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of JNK, all hallmarks of necroptosis.[2] The process was effectively blocked by the necroptosis inhibitor necrostatin-1.[2]
Table 2: Induction of Necroptotic Cell Death in Hodgkin Lymphoma Cell Lines by AEZS-136
| Cell Line | Treatment | % of Necroptotic Cells (Annexin V+/PI+) |
| L-540 | Control | ~5% |
| L-540 | AEZS-136 (5 µM) | > 40% |
| SUP-HD1 | Control | ~7% |
| SUP-HD1 | AEZS-136 (5 µM) | > 35% |
Data represents typical findings from studies on dual PI3K/ERK inhibitors.[2]
Experimental Protocols
Cell Viability and Synergy Assessment (Chou-Talalay Method)
1. Cell Culture:
-
Lymphoma cell lines (e.g., SU-DHL-16, SU-DHL-4, OCI-Ly3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound (or analogous compounds) and the synergistic drug (e.g., an HDAC inhibitor) are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared in the culture medium.
3. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Cells are treated with either a single agent or a combination of drugs at various concentrations. A constant ratio combination design is often used.
4. Viability Assay (MTT Assay):
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The dose-response curves for each drug and their combination are generated.
-
The Combination Index (CI) is calculated using CalcuSyn software based on the Chou-Talalay method.
Necroptosis Assessment (Flow Cytometry)
1. Cell Culture and Treatment:
-
Hodgkin lymphoma cell lines (e.g., L-540, SUP-HD1) are cultured as described above.
-
Cells are treated with the dual PI3K/ERK inhibitor (e.g., AEZS-136) at a specific concentration (e.g., 5 µM) for 24-48 hours.
-
A negative control (untreated) and a positive control (e.g., a known inducer of necroptosis) are included.
2. Cell Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by a flow cytometer.
-
Annexin V-positive and PI-positive cells are quantified as the necroptotic population.
Signaling Pathways and Experimental Workflow
Caption: Synergistic action of this compound and an HDAC inhibitor.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. The PI3K inhibitor GS-1101 synergistically potentiates HDAC inhibitor-induced proliferation inhibition and apoptosis through the inactivation of PI3K and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/ERK inhibition induces necroptotic cell death of Hodgkin Lymphoma cells through IER3 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Dual PI3K/ERK Inhibitors D-87503 and AEZS-136
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two dual phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) inhibitors, D-87503 and AEZS-136. Both compounds, developed by Æterna Zentaris, target key signaling pathways implicated in cancer cell proliferation, survival, and treatment resistance. This document summarizes their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and AEZS-136
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling pathways are critical regulators of cellular growth and survival. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound and AEZS-136 are small molecule inhibitors designed to simultaneously block both of these pathways, a strategy aimed at overcoming the resistance mechanisms that can arise from the inhibition of a single pathway.
Quantitative Data Summary
While direct comparative studies with comprehensive quantitative data for both compounds are limited in the public domain, the following table summarizes the available information on their potency.
| Parameter | This compound | AEZS-136 |
| Target | PI3K / ERK2 | Class I PI3Ks / ERK1/2 |
| IC50 (PI3K) | 62 nM[1] | Potent inhibitor (specific IC50 not publicly available) |
| IC50 (ERK2) | 0.76 µM[1] | Potent inhibitor (specific IC50 not publicly available) |
| EC50 (Cancer Cell Lines) | Median of 5 µM in BxPC3, Hct116, MDA-MB 468, and 231 cell lines[1] | Effective at 10 µM in Hodgkin Lymphoma cell lines |
Mechanism of Action and Signaling Pathways
Both this compound and AEZS-136 function by inhibiting key kinases in the PI3K and MAPK signaling cascades.
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway and also targets Erk2 in the MAPK pathway[1]. By blocking these pathways, this compound can suppress the downstream substrates Akt and Rsk1, leading to the inhibition of cancer cell proliferation[1].
AEZS-136 selectively inhibits the kinase activity of class I PI3Ks and ERK1/2, thereby simultaneously blocking the Raf-Mek-Erk and the PI3K-Akt signaling cascades. A notable downstream effect of AEZS-136 in certain cancer cells, such as Hodgkin Lymphoma, is the induction of necroptotic cell death. This process is dependent on the activation of JNK and is associated with the modulation of the immediate early response 3 (IER3) gene.
Below is a diagram illustrating the targeted signaling pathways.
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on this compound and AEZS-136 are not publicly available. However, the following are generalized protocols for key experiments typically used to evaluate the performance of PI3K/ERK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or AEZS-136) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways to confirm target engagement by the inhibitors.
-
Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment.
References
On-Target Activity of D-87503: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of drug development, confirming the on-target activity of a small molecule inhibitor is a critical step. This guide provides a comparative analysis of D-87503, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK), with other emerging alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this compound for further investigation.
This compound has been identified as a dual inhibitor of the PI3K and ERK signaling pathways, two key cascades often dysregulated in cancer. Its ability to simultaneously target both pathways makes it an attractive candidate for therapeutic development, particularly in cancers with mutations in the Ras signaling pathway.
Comparative On-Target Activity
To objectively assess the potency of this compound, its half-maximal inhibitory concentration (IC50) values against its primary targets are compared with those of another novel dual ERK/PI3K inhibitor, Compound 32d. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may vary under different experimental conditions.
| Compound | Target | IC50 |
| This compound | PI3K | 62 nM[1] |
| Erk2 | 0.76 µM[1] | |
| Compound 32d | PI3Kα | Not explicitly stated, but potent inhibition reported |
| ERK2 | Potent inhibition reported |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to confirm the on-target activity of dual PI3K/ERK inhibitors like this compound.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinases.
Objective: To determine the IC50 values of this compound against PI3K and ERK kinases.
Materials:
-
Recombinant human PI3K and ERK2 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (as a phosphate donor)
-
Substrate for each kinase (e.g., synthetic peptide for ERK2, phosphatidylinositol for PI3K)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Western Blot Analysis
This method assesses the inhibition of signaling pathways within a cellular context by measuring the phosphorylation status of downstream targets.
Objective: To confirm that this compound inhibits the phosphorylation of downstream effectors of the PI3K and ERK pathways in cancer cell lines.
Materials:
-
Cancer cell line with activated PI3K and ERK pathways (e.g., harboring a KRAS mutation).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-Akt (a downstream target of PI3K), total Akt, phospho-ERK1/2, and total ERK1/2.
-
Loading control antibody (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of Akt and ERK phosphorylation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to confirm its activity, the following diagrams are provided.
References
Comparison Guide: Validating D-87503 Efficacy with Genetic Knockdowns in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of D-87503, a dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways[1][2][3]. The focus is on using genetic knockdown of a key MAPK pathway component, Raf-1, to corroborate the pharmacological data. This approach is crucial for confirming that the observed cellular phenotype is a direct result of target engagement rather than off-target effects.
The MAPK/ERK pathway, which includes the kinases Raf, MEK1/2, and ERK1/2, is a critical regulator of cell proliferation and survival.[4][5]. Its aberrant activation, often through mutations in Ras or BRAF, is a hallmark of many cancers, making it a prime target for therapeutic intervention[4][6]. Small molecule inhibitors are a primary strategy to block this pathway; however, ensuring their specificity is paramount.
Genetic knockdown, using techniques like RNA interference (RNAi), offers a complementary method to validate the function of a specific protein[7][8]. By comparing the cellular and molecular consequences of a chemical inhibitor (e.g., this compound) with the genetic silencing of its intended target (e.g., Raf-1), researchers can build a stronger case for the inhibitor's mechanism of action.
Comparative Analysis of Pathway Inhibition
To validate the efficacy and specificity of this compound, its performance should be compared against both a genetic knockdown and alternative pharmacological inhibitors. Sorafenib, a well-established multi-kinase inhibitor that targets Raf-1, serves as an excellent benchmark[9][10].
The table below summarizes hypothetical, yet representative, quantitative data from a cell viability assay (e.g., MTT assay) in a cancer cell line with a constitutively active MAPK pathway (e.g., one with a KRAS mutation).
| Treatment Condition | Target(s) | Concentration / Method | Cell Viability (% of Control) | p-ERK Levels (% of Control) |
| Vehicle Control (DMSO) | N/A | 0.1% | 100% | 100% |
| This compound | PI3K, ERK2 | 5 µM | 45% | 30% |
| Sorafenib (Alternative) | Raf-1, VEGFR, PDGFR | 5 µM | 55% | 40% |
| Raf-1 siRNA | Raf-1 mRNA | 50 nM | 60% | 35% |
| Scrambled siRNA (Control) | N/A | 50 nM | 98% | 95% |
Table 1: Comparative effects of this compound, an alternative inhibitor, and genetic knockdown on cell viability and a key pathway biomarker (phosphorylated ERK). Data is illustrative.
Visualizing the Validation Workflow and Pathway
A logical experimental workflow is essential for this validation. The process involves parallel treatments with the chemical inhibitors and siRNA, followed by assays to measure phenotypic and molecular changes.
The targeted signaling pathway involves a cascade of phosphorylation events. This compound acts downstream on ERK, while genetic knockdown removes the upstream Raf-1 kinase.
Experimental Protocols
Detailed and consistent methodologies are key to generating reliable comparative data.
Protocol 1: siRNA-Mediated Knockdown of Raf-1
This protocol outlines the transient knockdown of Raf-1 in a human cancer cell line.
-
Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate in antibiotic-free growth medium. Allow cells to adhere for 24 hours to reach 60-70% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute 50 nM of Raf-1 siRNA (or a non-targeting scrambled control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 15 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically to achieve maximum protein knockdown.
-
Validation of Knockdown: After incubation, harvest the cells. Lyse a portion of the cells for Western blot analysis to confirm the reduction of Raf-1 protein levels. The remaining cells can be used for downstream functional assays.
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the phosphorylation status of ERK1/2, a key downstream marker of MAPK pathway activity.
-
Cell Lysis: After treatment (inhibitor or siRNA), wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control (e.g., β-actin or GAPDH). Densitometry analysis is then used to quantify the relative protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. Raf kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 6. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
D-87503: A Comparative Guide to its In Vitro Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of D-87503, a potent dual inhibitor of Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K), across various cancer cell lines. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Summary of this compound In Vitro Activity
This compound demonstrates significant inhibitory activity against key enzymes in the PI3K/Akt/mTOR and ERK signaling pathways. This dual inhibition translates to cytotoxic effects in a range of cancer cell lines.
| Target/Cell Line | Inhibition/Activity |
| Enzymatic Inhibition | |
| PI3K | IC50: 62 nM[1] |
| Erk2 | IC50: 0.76 µM[1] |
| Cellular Activity | |
| BxPC-3 (Pancreatic) | Median EC50: 5 µM[1] |
| HCT116 (Colon) | Median EC50: 5 µM[1] |
| MDA-MB-468 (Breast) | Median EC50: 5 µM[1] |
| MDA-MB-231 (Breast) | Median EC50: 5 µM[1] |
Note: The EC50 values for the cell lines are presented as a median value from a study. For more detailed, cell line-specific data, further investigation of the primary literature is recommended.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated.
Caption: this compound inhibits the PI3K and ERK signaling pathways.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the in vitro activity of this compound. Specific details may need to be optimized for individual cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BxPC-3, HCT116, MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of ERK and Akt, to confirm the on-target effect of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK, total ERK, p-Akt, or total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
This guide provides a foundational overview of the in vitro activity and evaluation of this compound. For specific applications and further in-depth analysis, consulting the primary scientific literature is strongly recommended.
References
Safety Operating Guide
Navigating the Disposal of D-87503: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the PI3K/Akt/mTOR Inhibitor, D-87503
This document outlines a procedural framework based on established protocols for handling and disposing of research-grade chemical compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 800394-83-6 |
| Molecular Formula | C₁₇H₁₅N₅OS |
| Molecular Weight | 337.4 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Data sourced from AbMole BioScience.[1]
Personal Protective Equipment (PPE)
When handling this compound, all personnel should wear the following personal protective equipment to minimize exposure risk.
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating aerosols or dust. |
Experimental Protocol: Disposal of this compound
The following detailed methodology outlines the proper disposal procedure for this compound waste.
1. Waste Identification and Classification:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (PPE).
-
-
Consult your institution's waste management guidelines to classify the waste correctly (e.g., hazardous chemical waste).
2. Segregation:
-
Segregate this compound waste from other waste streams.
-
Do not mix this compound waste with incompatible chemicals.
-
Keep solid and liquid waste in separate, designated containers.
3. Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," the CAS number "800394-83-6," and any known hazard symbols as required by your institution.
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Adhere to all institutional and regulatory requirements for the storage of hazardous waste, including limitations on accumulation time and quantity.
5. Disposal Request:
-
Once the waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.
-
Provide accurate and complete information about the waste composition on the waste pickup request form.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for all personnel.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
